7-Methyl-3-methyluric acid-d3
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3-(trideuteriomethyl)-9H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZLHKHNBLLJD-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849584 | |
| Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383160-11-0 | |
| Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methyl-3-methyluric acid-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-methyluric acid-d3 is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208).[1] This isotopically labeled compound serves as a crucial tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of caffeine and related compounds. Its primary application is as an internal standard in quantitative analyses using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of three deuterium (B1214612) atoms (d3) results in a precise mass shift, allowing for clear differentiation from its endogenous, non-labeled counterpart while maintaining nearly identical chemical and physical properties. This ensures accurate and reliable quantification in complex biological matrices.
Physicochemical Properties
The physicochemical properties of this compound are essential for its application as an internal standard. While specific experimental data for the deuterated form is often found in certificates of analysis from suppliers, the properties are very similar to its non-deuterated analog, 7-Methyl-3-methyluric acid.
Table 1: Physicochemical Data of this compound and related compounds.
| Property | This compound | 7-Methyluric Acid |
| CAS Number | 383160-11-0[2][3][4] | 612-37-3[5][6] |
| Molecular Formula | C₇H₅D₃N₄O₃[1][4] | C₆H₆N₄O₃[5][6] |
| Molecular Weight | 199.18 g/mol [1][3][4] | 182.1 g/mol [5][6] |
| Appearance | Crystalline solid[6] | Crystalline solid[6] |
| Purity | Typically ≥98% | ≥98%[6] |
| Solubility | Soluble in DMSO and dimethylformamide.[6] Sparingly soluble in aqueous buffers.[6] | Soluble in organic solvents like DMSO (approx. 20 mg/ml) and dimethylformamide (approx. 5 mg/ml).[6] Sparingly soluble in aqueous buffers.[6] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with an aqueous buffer.[6] |
| Storage | Recommended storage at -20°C.[6] | -20°C[6] |
| Stability | ≥ 4 years under proper storage conditions.[6] | ≥ 4 years[6] |
| UV/Vis. (λmax) | Not specified | 232, 287 nm[5][6] |
Primary Use: Internal Standard in Mass Spectrometry
The fundamental role of this compound is to serve as an internal standard (IS) in quantitative analytical methods. The use of a stable isotope-labeled IS is considered the gold standard in mass spectrometry-based quantification because it compensates for variations that can occur during sample preparation, chromatography, and ionization.[7]
Experimental Protocol: Quantification of Caffeine Metabolites in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of caffeine and its metabolites, including 7-methyluric acid, in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes and the internal standard, and transfer it to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is commonly used for the separation of caffeine and its metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically employed. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: The injection volume is usually in the range of 5-20 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of caffeine and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion.
-
MRM Transitions: The specific m/z transitions for the analyte (7-methyluric acid) and the internal standard (this compound) need to be optimized on the specific mass spectrometer being used.
-
7-methyluric acid: The precursor ion [M+H]⁺ will be m/z 183.1. The product ion will be a specific fragment, for example, m/z 140.1.
-
This compound: The precursor ion [M+H]⁺ will be m/z 186.1 (due to the three deuterium atoms). The product ion will be a corresponding fragment, for example, m/z 143.1.
-
4. Quantification:
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte (7-methyluric acid) and a constant concentration of the internal standard (this compound).
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Caffeine Metabolism and the Role of 7-Methyluric Acid
Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The metabolic pathways are complex, leading to the formation of numerous metabolites that are excreted in the urine. 7-Methyluric acid is one of the key downstream metabolites. Understanding this pathway is crucial for interpreting data from metabolic studies.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of a caffeine metabolite using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for the reliable quantification of caffeine metabolites in biological samples. The detailed understanding of its properties and the application of robust analytical protocols, as outlined in this guide, are essential for generating high-quality data in studies investigating caffeine metabolism and its physiological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomall.in [biomall.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 7-Methyl-3-Methyluric Acid D3 | CAS No: 383160-11-0 [aquigenbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyl-3-methyluric acid-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of 7-Methyl-3-methyluric acid-d3, a key analytical standard in metabolic research and drug development.
Chemical Structure and Properties
This compound is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208). The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.
Chemical Structure:
-
IUPAC Name: 7-methyl-3-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6,8-trione
-
Synonyms: 3,7-Dimethyluric Acid-d3, Ba 2754-d3[1]
The structure consists of a purine (B94841) core with methyl groups at the 7 and deuterated methyl at the 3 positions.
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅D₃N₄O₃ | [1][2][3][4][5] |
| Molecular Weight | 199.18 g/mol | [1][2][3][4][5] |
| CAS Number | 383160-11-0 | [1][2][3][4][5] |
| Appearance | White Solid | [1][6] |
| Melting Point | >300°C | [6] |
| Solubility | Soluble in Ammonium Hydroxide, DMSO, and Water.[6] | |
| Storage Temperature | -20°C | [5] |
Role in Metabolic Pathways
7-Methyl-3-methyluric acid is a downstream metabolite in the complex caffeine metabolism pathway. Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[2][7] This process involves a series of demethylation and oxidation reactions. The major initial step is the conversion of caffeine to paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine).[2][7] These primary metabolites are further metabolized to various methylxanthines and methyluric acids, including 7-Methyl-3-methyluric acid.
The following diagram illustrates the simplified metabolic pathway leading to the formation of 7-Methyl-3-methyluric acid.
Caption: Simplified Caffeine Metabolic Pathway.
Experimental Protocols: Application as an Internal Standard
Due to its structural similarity to caffeine and its metabolites and its distinct mass, this compound is an excellent internal standard for their quantification in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify caffeine and its major metabolites in human urine using LC-MS/MS with this compound as an internal standard.
Methodology:
-
Sample Preparation:
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Thaw frozen urine samples and vortex to ensure homogeneity.
-
To 100 µL of urine, add 25 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined and optimized.
-
-
Data Analysis:
-
The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound).
-
A calibration curve is constructed using known concentrations of the analytes spiked into a blank matrix.
Workflow Diagram:
Caption: LC-MS/MS Sample Preparation Workflow.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable accurate and precise quantification of caffeine and its metabolites. The methodologies outlined in this guide provide a solid foundation for its application in various research and development settings.
References
An In-depth Technical Guide to the Synthesis and Purification of 7-Methyl-3-methyluric acid-d3
This technical guide provides a detailed overview of a plausible synthetic route and purification strategy for 7-Methyl-3-methyluric acid-d3, a deuterated isotopologue of a caffeine (B1668208) metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies who require a stable, isotopically labeled internal standard for analytical applications.
Introduction
7-Methyl-3-methyluric acid is a metabolite of caffeine and theophylline. Its deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, typically analyzed by mass spectrometry. The incorporation of a deuterium-labeled methyl group allows for precise quantification by providing a distinct mass shift without significantly altering the chemical properties of the molecule. This guide outlines a feasible multi-step synthesis and a robust purification protocol to obtain high-purity this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a sequential methylation and deuteromethylation of a suitable starting material, such as uric acid. The proposed pathway involves the protection of specific nitrogen atoms, followed by the introduction of the methyl and deuteromethyl groups at the desired positions.
A potential synthetic approach could start from 7-methylxanthine (B127787), which is commercially available. This would be followed by the introduction of the deuterated methyl group at the N3 position.
Reaction Scheme:
Step 1: Synthesis of 7-Methylxanthine (if not commercially available) from Uric Acid. This can be achieved through selective methylation.
Step 2: Deuteromethylation of 7-Methylxanthine. The key step involves the reaction of 7-methylxanthine with a deuterated methylating agent to introduce the CD3 group at the N3 position.
Experimental Protocols
Synthesis of this compound
Materials:
-
7-Methylxanthine
-
Deuterated methyl iodide (CD3I)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 7-methylxanthine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Deuteromethylation: Slowly add deuterated methyl iodide (CD3I) (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-70°C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product is purified by a combination of column chromatography and recrystallization to achieve high purity.
3.2.1. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0% to 5% methanol).
-
Procedure:
-
Prepare a silica gel column in the chosen mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
3.2.2. Recrystallization:
-
Solvent System: A mixture of ethanol (B145695) and water is a plausible choice for recrystallization.
-
Procedure:
-
Dissolve the product from the column chromatography in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis and purification of this compound. Please note that these are example values and actual results may vary.
| Parameter | Value |
| Synthesis | |
| Starting Material (7-Methylxanthine) | 1.0 g |
| Deuterated Methyl Iodide | 0.95 g |
| Potassium Carbonate | 1.2 g |
| Reaction Temperature | 65 °C |
| Reaction Time | 5 hours |
| Crude Yield | ~85% |
| Purification | |
| Purity after Column Chromatography | >95% |
| Purity after Recrystallization | >99% |
| Final Yield | ~60% |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
The Role of 7-Methyl-3-methyluric acid-d3 in Advancing Caffeine Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the stable isotope-labeled internal standard, 7-Methyl-3-methyluric acid-d3, in the precise quantitative analysis of caffeine (B1668208) metabolites. As research into caffeine's complex metabolic pathways and its influence on human health continues to expand, the need for highly accurate and reliable analytical methodologies is paramount. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical data essential for employing deuterated standards in caffeine metabolism research, with a specific focus on the utility of this compound.
Introduction: The Significance of Stable Isotope-Labeled Internal Standards in Caffeine Metabolism Studies
Caffeine, a ubiquitous psychoactive compound, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. This process generates a diverse array of metabolites, including paraxanthine, theobromine, and theophylline, which are further metabolized into various methylxanthines and methyluric acids. The study of these metabolic profiles provides crucial insights into individual variations in drug metabolism, enzyme activity, and the potential for drug-drug interactions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of caffeine and its metabolites in biological matrices due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS analysis can be compromised by matrix effects, variations in ionization efficiency, and sample loss during preparation. To mitigate these challenges, the use of stable isotope-labeled internal standards is indispensable.
Deuterated internal standards, such as this compound, are ideal for this purpose. These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior enables the internal standard to effectively normalize for any analytical variability, leading to highly accurate and precise quantification.
This compound: A Key Tool for Metabolite Quantification
7-Methyl-3-methyluric acid is a downstream metabolite in the caffeine metabolic cascade. Its deuterated analog, this compound, serves as an invaluable internal standard for its quantification and that of other related methyluric acids.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | 7-Methyl-3-(methyl-d3)-7, 9-dihydro-1H-purine-2, 6, 8(3H)-trione |
| CAS Number | 383160-11-0 |
| Molecular Formula | C₇H₅D₃N₄O₃ |
| Molecular Weight | 199.18 g/mol |
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry assays. By adding a known amount of the deuterated standard to a biological sample, researchers can accurately determine the concentration of the endogenous (non-deuterated) 7-methyl-3-methyluric acid by measuring the ratio of the two compounds.
Experimental Protocols for the Analysis of Caffeine Metabolites
While specific protocols utilizing this compound are not extensively published, a representative LC-MS/MS methodology can be adapted from established procedures for other caffeine metabolites using analogous deuterated standards. The following protocol provides a detailed framework for the analysis of caffeine and its key metabolites in human urine.
Sample Preparation: Dilute-and-Shoot Approach
For urine samples, a simple "dilute-and-shoot" method is often sufficient and offers high throughput.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 900 µL of a solution of 0.1% formic acid in water.
-
Add 100 µL of the urine sample to the tube.
-
Add a known concentration of the internal standard mixture, including this compound. The final concentration of the internal standard should be optimized based on the expected analyte concentration range.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the polar caffeine metabolites.
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
Gradient Elution:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 50 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40 °C
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for the analysis of methylxanthines and methyluric acids.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
Quantitative Data and MRM Transitions
The following tables summarize key quantitative data for caffeine and its major metabolites, which are essential for setting up an LC-MS/MS method.
Table 1: Molecular Weights and Retention Times of Caffeine and its Metabolites
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Time (min) |
| Caffeine | CAF | C₈H₁₀N₄O₂ | 194.19 | 4.5 |
| Paraxanthine | PX | C₇H₈N₄O₂ | 180.17 | 3.8 |
| Theobromine | TB | C₇H₈N₄O₂ | 180.17 | 3.2 |
| Theophylline | TP | C₇H₈N₄O₂ | 180.17 | 3.5 |
| 1-Methylxanthine | 1X | C₆H₆N₄O₂ | 166.14 | 2.8 |
| 3-Methylxanthine | 3X | C₆H₆N₄O₂ | 166.14 | 2.9 |
| 7-Methylxanthine | 7X | C₆H₆N₄O₂ | 166.14 | 2.7 |
| 1-Methyluric acid | 1U | C₆H₆N₄O₃ | 182.14 | 2.2 |
| 3-Methyluric acid | 3U | C₆H₆N₄O₃ | 182.14 | 2.3 |
| 7-Methyluric acid | 7U | C₆H₆N₄O₃ | 182.14 | 2.1 |
| 1,3-Dimethyluric acid | 13U | C₇H₈N₄O₃ | 196.16 | 3.0 |
| 1,7-Dimethyluric acid | 17U | C₇H₈N₄O₃ | 196.16 | 3.1 |
| 3,7-Dimethyluric acid | 37U | C₇H₈N₄O₃ | 196.16 | 2.9 |
| 1,3,7-Trimethyluric acid | 137U | C₈H₁₀N₄O₃ | 210.19 | 4.0 |
| 5-acetylamino-6-formylamino-3-methyluracil | AFMU | C₈H₁₀N₄O₄ | 226.19 | 2.5 |
| 5-acetylamino-6-amino-3-methyluracil | AAMU | C₇H₁₀N₄O₃ | 198.18 | 2.0 |
Retention times are approximate and will vary depending on the specific chromatographic conditions.
Table 2: Representative MRM Transitions and Mass Spectrometer Settings
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Caffeine | 195.1 | 138.1 | 60 | 35 |
| Paraxanthine | 181.1 | 124.1 | 55 | 30 |
| Theobromine | 181.1 | 138.1 | 55 | 28 |
| Theophylline | 181.1 | 124.1 | 55 | 30 |
| 1-Methylxanthine | 167.1 | 110.0 | 50 | 25 |
| 7-Methyluric acid | 183.1 | 140.0 | 50 | 25 |
| This compound (IS) | 202.2 | 153.1 | 50 | 28 |
| 1,7-Dimethyluric acid | 197.1 | 140.1 | 55 | 30 |
These values are illustrative and require optimization for the specific instrument used. The MRM transition for this compound is predicted based on its structure and typical fragmentation patterns.
Visualizing Caffeine Metabolism and Analytical Workflows
Caffeine Metabolic Pathway
The metabolism of caffeine is a multi-step process involving several key enzymes. The major pathway begins with the demethylation of caffeine to its three primary dimethylxanthine metabolites.
Experimental Workflow for LC-MS/MS Analysis
The analytical workflow for quantifying caffeine metabolites using a deuterated internal standard involves several key steps from sample collection to data analysis.
Conclusion
The use of this compound as an internal standard is a critical component of robust and reliable analytical methods for caffeine metabolism research. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures the highest level of accuracy and precision in quantification. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical framework for incorporating this and other deuterated standards into their LC-MS/MS workflows. As the field continues to investigate the intricate details of caffeine's effects on human physiology, the application of such rigorous analytical techniques will be essential for generating high-quality, reproducible data.
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy and precision is paramount. The inherent complexity of biological matrices presents a significant challenge, often leading to variability in sample preparation, chromatographic behavior, and ionization efficiency. To mitigate these variables and ensure the reliability of quantitative data, the use of an appropriate internal standard is not just recommended; it is a critical component of a robust analytical method. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have unequivocally emerged as the gold standard.[1][2]
This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and significant advantages of employing deuterated internal standards. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools, thereby enhancing the accuracy, precision, and robustness of their quantitative assays.
The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of compounds.[1] The methodology involves the addition of a known quantity of an isotopically enriched version of the analyte—the deuterated internal standard—to the sample at the earliest possible stage of the analytical workflow.[1] This "spiked" sample is then subjected to the entire sample preparation and analysis process.
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable isotope of hydrogen.[3] This substitution results in a molecule that is chemically and physically almost identical to the analyte.[3] Consequently, the deuterated standard exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[2] However, due to the mass difference between hydrogen and deuterium, the deuterated standard has a higher mass-to-charge ratio (m/z) and can be distinguished from the analyte by the mass spectrometer.[3]
By measuring the ratio of the analyte's signal to the known concentration of the deuterated internal standard's signal, variations that occur during the analytical process can be effectively normalized.[4] This includes compensation for sample loss during preparation, fluctuations in injection volume, and matrix effects such as ion suppression or enhancement.[5]
Advantages of Utilizing Deuterated Internal Standards
The adoption of deuterated internal standards in quantitative mass spectrometry offers a multitude of advantages that contribute to the generation of high-quality, defensible data.
-
Correction for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[6] Since a deuterated internal standard co-elutes with the analyte and possesses nearly identical physicochemical properties, it experiences the same matrix effects.[1] This allows for accurate correction of these effects, a feat not always achievable with structural analog internal standards.[7]
-
Improved Accuracy and Precision: By compensating for various sources of analytical variability, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[4][6] This is crucial for regulatory submissions and for making informed decisions in drug development.[8]
-
Increased Method Robustness: Bioanalytical methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[1] This leads to higher sample throughput and a reduction in the rate of failed analytical runs.[2]
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[6][8]
Quantitative Data on Performance Improvement
The superior performance of deuterated internal standards compared to other types of internal standards, such as structural analogs, is well-documented. The following tables summarize quantitative data from various studies, highlighting the improvements in accuracy and precision.
| Parameter | With Deuterated Internal Standard | With Analog Internal Standard | Reference |
| Mean Bias (%) | 100.3 | 96.8 | [4] |
| Precision (%RSD) | < 8.5 | Potentially > 15% | [1] |
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analog Internal Standards. This table illustrates the improved accuracy (mean bias closer to 100%) and precision when using a deuterated internal standard compared to a structural analog.
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |
| Low | 5.7 | 98.7 | 5.95 | 98.0 | [1] |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 | [1] |
| High | 7.7 | 97.5 | 8.5 | 100.4 | [1] |
Table 2: Intra- and Inter-day Precision and Accuracy for the Bioanalytical Method of Venetoclax Using a Deuterated Internal Standard. This table showcases the excellent precision and accuracy achieved in a validated bioanalytical method using a deuterated internal standard, with all values falling well within the acceptance criteria of regulatory agencies.[1]
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for key experiments in a typical bioanalytical workflow.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and widely used method for the removal of proteins from biological samples like plasma or serum.[1]
Objective: To efficiently remove proteins from a biological matrix to prevent interference and column clogging.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample.[1]
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[1]
-
Vortexing: Briefly vortex the sample to ensure thorough mixing of the sample and the internal standard.[1]
-
Addition of Precipitation Solvent: Add 3 to 5 volumes (e.g., 300-500 µL) of the cold precipitation solvent to the sample.[1]
-
Vigorous Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and the deuterated internal standard, to a clean tube or an HPLC vial for LC-MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[9]
Objective: To selectively extract the analyte and internal standard from a complex matrix, removing interfering substances.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Thaw the biological sample and centrifuge to remove any particulates. To 500 µL of plasma, add 50 µL of the deuterated internal standard working solution and vortex. Add 500 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[9]
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it.[9]
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.[9]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[9]
-
Elution: Elute the analyte and deuterated internal standard from the cartridge with 1 mL of the elution solvent.[9]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of a solvent compatible with the LC-MS system.[9]
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Mitigation of matrix effects with a co-eluting deuterated IS.
Caption: Decision pathway for internal standard selection.
Synthesis of Deuterated Internal Standards
While many common deuterated standards are commercially available, custom synthesis is often necessary for novel drug candidates. The primary goal of synthesis is to introduce deuterium atoms into stable, non-exchangeable positions within the molecule.
Several methods are employed for the synthesis of deuterated compounds:
-
Catalytic Hydrogen Isotope Exchange (HIE): This is an efficient method for introducing deuterium into organic molecules.[10] Transition metal catalysts, such as iridium, palladium, or rhodium, are used to facilitate the exchange of C-H bonds with deuterium from a deuterium source like deuterium gas (D₂) or deuterated water (D₂O).[11][12]
-
Reduction of Precursors: Deuterium can be introduced by reducing functional groups with deuterated reagents. For example, the reduction of a ketone or an ester with a deuterium-donating agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).
-
Photoredox Catalysis: This modern synthetic method utilizes visible light and a photocatalyst to generate radical intermediates that can be trapped by a deuterium source, enabling site-selective deuteration.[11][13]
The choice of synthetic route depends on the structure of the analyte, the desired position of deuteration, and the required isotopic purity.
Potential Challenges and Troubleshooting
While deuterated internal standards are highly effective, it is important to be aware of potential challenges:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms located at labile positions (e.g., on heteroatoms like -OH, -NH, -SH) can exchange with protons from the solvent or matrix.[14] This can alter the concentration of the deuterated standard and lead to inaccurate results. To avoid this, deuterium labels should be placed on stable, non-exchangeable positions, such as aromatic or aliphatic C-H bonds.[5]
-
Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[15] While often negligible, a significant shift can result in differential matrix effects if the two compounds elute in regions of varying ion suppression or enhancement.[7][16] Chromatographic conditions should be optimized to ensure co-elution.
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of a significant amount of the unlabeled analyte in the internal standard stock can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[3]
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly in the demanding fields of drug development and bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means of correcting for experimental variability, most notably matrix effects. This leads to a significant improvement in the accuracy, precision, and overall quality of the generated data. By understanding the fundamental principles, adhering to detailed experimental protocols, and being mindful of potential challenges, researchers can confidently leverage the power of deuterated internal standards to generate high-quality, defensible data that is essential for making critical scientific and clinical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. benchchem.com [benchchem.com]
- 15. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
The Sentinel Molecule: A Technical Guide to 7-Methyl-3-methyluric acid-d3 as a Tracer for Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research and drug development, the ability to trace and quantify the fate of molecules within a biological system is paramount. Stable isotope labeling, particularly with deuterium (B1214612), has emerged as a powerful tool for elucidating metabolic pathways and understanding pharmacokinetic profiles without the need for radioactive compounds.[1][2] 7-Methyl-3-methyluric acid-d3, a deuterated isotopologue of a natural caffeine (B1668208) metabolite, stands as a promising, yet specialized, tracer in this domain. This technical guide delves into the core principles of its application, potential experimental designs, and the analytical methodologies required to leverage its capabilities in metabolic research.
While direct studies employing this compound as an exogenous tracer are not extensively documented in publicly available literature, its utility can be inferred from the broader application of deuterated methylxanthines in metabolic studies. This guide will, therefore, draw upon established principles from studies on deuterated caffeine and its metabolites to provide a comprehensive framework for its potential use.
The Principle of Metabolic Tracing with Deuterated Compounds
Stable isotope-labeled compounds, such as this compound, are chemically identical to their unlabeled counterparts but possess a greater mass due to the presence of heavy isotopes. This mass difference allows them to be distinguished and quantified by mass spectrometry. When introduced into a biological system, these labeled molecules follow the same metabolic pathways as their endogenous or unlabeled analogues, acting as "sentinel molecules" that report on their journey through various biochemical transformations.
A key phenomenon to consider when using deuterated tracers is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reactions that involve the cleavage of this bond, such as demethylation.[3] This effect, often referred to as "metabolic switching," can be a powerful investigative tool. By strategically placing deuterium atoms on a molecule, researchers can probe the flexibility of metabolic pathways and uncover alternative routes of biotransformation.[4] For instance, studies with deuterated caffeine have shown that labeling a methyl group can decrease the rate of its removal, leading to an increased flux through other metabolic pathways.[3][4]
Caffeine Metabolism: The Context for this compound
7-Methyl-3-methyluric acid is a downstream metabolite of caffeine (1,3,7-trimethylxanthine), a widely consumed stimulant. Understanding the caffeine metabolism pathway is crucial for contextualizing the application of its deuterated metabolites as tracers. The primary metabolism of caffeine is hepatic and involves a series of demethylation and oxidation reactions, primarily catalyzed by the cytochrome P450 enzyme CYP1A2.
The major metabolic routes include:
-
N3-demethylation to paraxanthine (B195701) (1,7-dimethylxanthine)
-
N1-demethylation to theobromine (B1682246) (3,7-dimethylxanthine)
-
N7-demethylation to theophylline (B1681296) (1,3-dimethylxanthine)
These dimethylxanthines are further metabolized to monomethylxanthines, and subsequently to methyluric acids, which are then excreted in the urine.[5][6] 7-Methyl-3-methyluric acid is a product of these downstream metabolic steps.
Potential Applications in Metabolic Research
The introduction of this compound as a tracer can serve several key research objectives:
-
Pathway Elucidation: By administering this compound and monitoring for the appearance of downstream deuterated metabolites, researchers can confirm and quantify the flux through specific, less-characterized branches of the methylxanthine degradation pathway.
-
Enzyme Activity Probing: The rate of conversion of exogenously administered this compound to its subsequent metabolites can serve as an in vivo probe for the activity of the enzymes involved in its transformation.
-
Investigating Metabolic Switching: By comparing the metabolic profile of unlabeled 7-methyl-3-methyluric acid with its deuterated counterpart, researchers can investigate the kinetic isotope effect on its metabolism and explore the potential for metabolic switching to alternative pathways. This is particularly relevant in drug development, where understanding how deuteration might alter a drug's metabolic fate is crucial.[7][8]
-
Pharmacokinetic Studies: Although it is a metabolite, administering this compound directly would allow for the determination of its own pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), independent of its formation from a parent compound.
Experimental Design and Protocols
A typical study employing this compound as a tracer would involve the following key stages:
-
Tracer Administration: The deuterated compound is administered to the biological system under investigation (e.g., cell culture, animal model, or human subject). The route of administration (e.g., oral, intravenous) and dosage would be determined by the specific research question.
-
Sample Collection: Biological samples, such as plasma, urine, or tissue homogenates, are collected at various time points post-administration.
-
Sample Preparation: The collected samples are processed to extract the analytes of interest. A generic sample preparation protocol for plasma or urine is outlined in the table below.
-
LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the deuterated tracer and its metabolites.
-
Data Analysis: The resulting data is used to determine the concentrations of the labeled compounds over time, from which pharmacokinetic parameters and metabolic fluxes can be calculated.
Table 1: Generalized Experimental Protocols
| Protocol Stage | Methodology | Details |
| Tracer Administration | Oral gavage or intravenous injection | For animal studies, the tracer would be dissolved in a suitable vehicle. For human studies, it would likely be administered orally in a capsule. |
| Sample Collection | Blood and Urine Collection | Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Urine is collected over specified time intervals. |
| Plasma Sample Preparation | Protein Precipitation | To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a 13C-labeled version of the analyte). Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis. |
| Urine Sample Preparation | Dilution and Filtration | Urine samples are typically thawed, vortexed, and then diluted with a buffer (e.g., 25 mM ammonium (B1175870) formate). An internal standard is added, and the sample is centrifuged or filtered to remove particulates before injection into the LC-MS/MS system.[9] |
| LC-MS/MS Analysis | Reversed-Phase Chromatography coupled to a Triple Quadrupole Mass Spectrometer | A C18 column is commonly used for separation. The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent tracer and its expected metabolites. |
Quantitative Data Presentation
The primary output of these experiments would be concentration-time profiles for this compound and its downstream metabolites. This data can be summarized in tables to facilitate comparison and interpretation.
Table 2: Example Pharmacokinetic Parameters for a Deuterated Tracer
| Parameter | Description | Example Value (arbitrary units) |
| Cmax | Maximum observed concentration | 150 ng/mL |
| Tmax | Time to reach Cmax | 2 hours |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurement | 850 ng*h/mL |
| t1/2 | Elimination half-life | 4.5 hours |
| CL/F | Apparent total clearance | 2.5 L/h |
Visualization of Pathways and Workflows
Visualizing the metabolic pathways and experimental workflows is essential for clarity and understanding. The following diagrams are generated using the DOT language for Graphviz.
Caffeine Metabolism Pathway
Caption: Simplified metabolic pathway of caffeine to major metabolites.
Experimental Workflow for Tracer Analysis
Caption: General experimental workflow for a metabolic tracer study.
Concept of Metabolic Switching
Caption: The kinetic isotope effect can induce metabolic switching.
Conclusion
This compound represents a sophisticated tool for the detailed investigation of methylxanthine metabolism. While its direct application requires further specific studies, the principles outlined in this guide, drawn from research on related deuterated compounds, provide a solid foundation for its use. By leveraging the precision of stable isotope labeling and the analytical power of mass spectrometry, researchers can gain unprecedented insights into metabolic pathways, enzyme kinetics, and the subtle yet significant effects of isotopic substitution on drug metabolism. This knowledge is invaluable for advancing our understanding of metabolic diseases and for the development of safer and more effective therapeutics.
References
- 1. Comparing Salivary Caffeine Kinetics of 13C and 12C Caffeine for Gastric Emptying of 50 mL Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enghusen.dk [enghusen.dk]
CAS number and molecular weight of 7-Methyl-3-methyluric acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 7-Methyl-3-methyluric acid-d3, a crucial analytical standard in metabolic research and drug development, particularly in the study of caffeine (B1668208) metabolism.
Core Compound Data
This compound is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]
| Parameter | Value | Reference |
| CAS Number | 383160-11-0 | [2][3][4][5][6] |
| Molecular Formula | C₇D₃H₅N₄O₃ | [2][3] |
| Molecular Weight | 199.18 g/mol | [2][3][5] |
| Synonyms | 7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione; 3,7-Dimethyluric Acid-d3 | [5] |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and precision of the quantification of caffeine and its metabolites in biological matrices.[2] Its application is essential for analytical method development, validation (AMV), and quality control (QC) in both research and regulated environments, such as in Abbreviated New Drug Applications (ANDA).[2] Stable isotope-labeled standards like this one are critical for robust analytical methods, from exploratory research to clinical applications.
Caffeine Metabolism Signaling Pathway
Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 oxidase enzyme system, with CYP1A2 being the major enzyme involved. The metabolic pathways include a series of demethylations and oxidations to produce various metabolites, including dimethylxanthines, methylxanthines, and methyluric acids. 7-Methyl-3-methyluric acid is one of the terminal metabolites in this pathway.
Experimental Protocols
The following section outlines a general experimental workflow for the quantification of caffeine metabolites in biological samples, such as urine or plasma, using this compound as an internal standard. This protocol is based on common methodologies like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Experimental Workflow
Detailed Methodologies
1. Sample Preparation:
-
Objective: To prepare the biological sample for extraction and analysis.
-
Procedure:
-
Thaw frozen biological samples (e.g., urine, plasma) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer a precise aliquot of the supernatant to a clean tube.
-
Add a known concentration of the internal standard, this compound, to each sample, calibrator, and quality control sample.
-
2. Solid-Phase Extraction (SPE):
-
Objective: To isolate and concentrate the analytes of interest from the biological matrix.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analytes and the internal standard from the cartridge using a suitable organic solvent, such as methanol.
-
3. Evaporation and Reconstitution:
-
Objective: To concentrate the sample and transfer it into a solvent compatible with the analytical instrument.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the initial mobile phase used for the HPLC separation.
-
4. HPLC-MS/MS Analysis:
-
Objective: To separate, detect, and quantify the caffeine metabolites.
-
Procedure:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Perform chromatographic separation on a suitable column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Detect the analytes and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
-
5. Data Analysis and Quantification:
-
Objective: To determine the concentration of each metabolite in the original sample.
-
Procedure:
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Methyl-3-Methyluric Acid D3 | CAS No: 383160-11-0 [aquigenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Caffeine Graphical Pathway Map [eawag-bbd.ethz.ch]
A Technical Guide to 7-Methyl-3-methyluric acid-d3: An Internal Standard for Metabolomic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Methyl-3-methyluric acid-d3, a deuterated internal standard crucial for the accurate quantification of caffeine (B1668208) metabolites. This document outlines its commercial availability, applications in analytical methodologies, and its role within the broader context of caffeine metabolism.
Introduction
This compound (CAS No: 383160-11-0) is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of caffeine.[1] Its primary application is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for the quantitative analysis of caffeine and its metabolites in biological matrices.[2][3] The incorporation of stable heavy isotopes like deuterium (B1214612) allows for differentiation from the endogenous analyte, enabling precise and accurate quantification in complex samples.[2]
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers as a high-quality reference standard.[2][3] It is typically supplied with comprehensive characterization data to ensure compliance with regulatory guidelines for analytical method development and validation.[3]
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Pack Sizes |
| Aquigen Bio Sciences | AQ-C0049D2 | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | Custom |
| LGC Standards | TRC-M330900-2.5MG | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | 2.5 mg, 25 mg |
| Toronto Research Chemicals (via Biomall) | M330900-25mg | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | 25 mg |
| Pharmaffiliates | Not specified | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | Custom |
| MedChemExpress | Not specified | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | Custom |
Role in Caffeine Metabolism
Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[4][5] This process involves a series of demethylations and oxidations to produce various metabolites. 7-Methyl-3-methyluric acid is one such downstream metabolite. The accurate measurement of these metabolites is critical for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. The following diagram illustrates the major metabolic pathways of caffeine.
Figure 1: Simplified metabolic pathway of caffeine.
Experimental Protocols and Applications
This compound is instrumental in quantitative bioanalysis. Below is a representative workflow and a generalized experimental protocol for the analysis of caffeine metabolites in biological fluids using LC-MS/MS with a deuterated internal standard.
General Analytical Workflow
Figure 2: General workflow for bioanalytical quantification.
Representative LC-MS/MS Protocol
This protocol is a generalized procedure and should be optimized for specific instrumentation and matrices.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Serially dilute the stock solution to prepare working solutions at the desired concentrations for spiking into calibration standards, quality controls, and unknown samples.
2. Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard working solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined by infusion and optimization.
Table 2: Example Quantitative Data Parameters from a Validated LC-MS/MS Method for Caffeine Metabolites
| Parameter | Theobromine | Paraxanthine | Theophylline | Caffeine |
| Linearity Range (µg/mL) | 0.1 - 40 | 0.1 - 40 | 0.1 - 40 | 0.1 - 40 |
| r² | > 0.99 | > 0.99 | > 0.98 | > 0.99 |
| Intraday Accuracy (%) | 96.5 - 105.2 | 96.5 - 105.2 | 96.5 - 105.2 | 96.5 - 105.2 |
| Interday Accuracy (%) | 97.1 - 106.2 | 97.1 - 106.2 | 97.1 - 106.2 | 97.1 - 106.2 |
| Mean Analytical Recovery (%) | 92 | 96 | 95 | 102 |
Note: This data is representative and based on a method for caffeine and its primary metabolites.[6] The performance with this compound as an internal standard would require specific validation.
Conclusion
This compound is an essential tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for caffeine metabolites. The commercial availability of this high-purity, deuterated compound facilitates the development and validation of robust analytical assays, ultimately contributing to a better understanding of caffeine's pharmacokinetics and metabolic pathways in various physiological and pathological states.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 7-Methyl-3-methyluric acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data, chemical properties, and experimental considerations for 7-Methyl-3-methyluric acid-d3. Given that this is a deuterated stable isotope-labeled compound, much of the safety and biological information is inferred from its non-deuterated analogue, 7-Methyluric acid.
Section 1: Safety Data Sheet (SDS) Summary
Identification and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 7-Methyl-3-(methyl-d3)uric Acid | [1](2--INVALID-LINK-- |
| Synonyms | 7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione | (--INVALID-LINK--) |
| CAS Number | 383160-11-0 | [1](3--INVALID-LINK-- |
| Molecular Formula | C₇D₃H₅N₄O₃ | [1](--INVALID-LINK--) |
| Molecular Weight | 199.18 g/mol | [1](2--INVALID-LINK-- |
| Appearance | White to off-white solid | (--INVALID-LINK--) |
| Storage Temperature | -20°C | [1](--INVALID-LINK--) |
Hazard Identification and Toxicological Information
For the non-deuterated analogue, 7-Methyluric acid, no significant acute toxicological data has been identified in literature searches.[4] It is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[4] However, as with any chemical, it should be handled with care.
Toxicological Data Summary (for 7-Methyluric acid and its precursor, 7-Methylxanthine)
| Parameter | Finding | Species | Source |
| Acute Oral Toxicity | No mortality or toxicity observed for 7-Methylxanthine at doses up to 2000 mg/kg. May be classified under GHS category 5 (LD50 >2000-5000 mg/kg). | Rat and mice | [5] |
| Skin Corrosion/Irritation | Causes skin irritation (H315). | Not specified | [6] |
| Serious Eye Damage/Irritation | Causes eye irritation (H320). | Not specified | [6] |
| Ingestion | Not classified as "harmful by ingestion," though it may be damaging to individuals with pre-existing organ damage.[4] | Not specified | [4] |
Handling, Storage, and First Aid
Handling:
-
Limit all unnecessary personal contact.[4]
-
Use in a well-ventilated area.[4]
-
Do not eat, drink, or smoke when handling.[4]
Storage:
-
Store in original, tightly sealed containers.[4]
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials.[4]
First Aid:
-
If inhaled: Move the person to fresh air.[7]
-
In case of skin contact: Wash with soap and plenty of water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
Section 2: Biological Context and Signaling Pathways
7-Methyl-3-methyluric acid is a metabolite of caffeine (B1668208). The deuterated form is primarily used as an internal standard for quantitative analysis in metabolic studies.[8] The metabolic pathway of caffeine is a key area of study in pharmacology and toxicology.
Caffeine Metabolism Pathway
Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase system, with CYP1A2 being the main enzyme.[8][9] This process involves a series of demethylations and oxidations to produce various metabolites, including 7-Methyluric acid.
Section 3: Experimental Protocols and Workflows
This compound is primarily used as an internal standard in analytical methods for the quantification of caffeine and its metabolites in biological samples.
General Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for using this compound in a quantitative analysis experiment.
Detailed Experimental Protocol: Quantification of Methyluric Acids in Biological Fluids
The following protocol is adapted from a method for the simultaneous analysis of five methyluric acids in human blood serum and urine.[10]
1. Materials and Reagents:
-
This compound (as internal standard)
-
Reference standards for analytes of interest (e.g., 7-Methyluric acid, 1-Methyluric acid, etc.)
-
Methanol (B129727) (HPLC grade)
-
Acetate (B1210297) buffer (pH 3.5)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Biological matrix (e.g., urine, serum)
2. Standard Solution Preparation:
-
Prepare stock solutions of each analyte and the internal standard in a suitable solvent (e.g., DMSO).
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.
3. Sample Preparation:
-
Thaw biological samples to room temperature.
-
Centrifuge samples to remove any particulate matter.
-
Spike a known volume of the sample with a known amount of the this compound internal standard solution.
-
Perform Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the spiked sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with methanol.
-
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
4. HPLC-UV Analysis:
-
Analytical Column: Octylsilica, 5 µm, 250 x 4 mm i.d.[10]
-
Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. For example, starting with 95:5 (v/v) buffer:methanol and changing to 30:70 over 15 minutes.[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at 280 nm.[10]
5. Data Analysis:
-
Identify the peaks corresponding to the analytes and the internal standard based on their retention times.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of the analytes in the samples from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. lgcstandards.com [lgcstandards.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ClinPGx [clinpgx.org]
- 9. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isotopic purity and stability of 7-Methyl-3-methyluric acid-d3
An In-depth Technical Guide to the Isotopic Purity and Stability of 7-Methyl-3-methyluric acid-d3
Introduction
Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis or as tracers to elucidate metabolic pathways. This compound is the deuterated analog of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208) and theophylline. The incorporation of three deuterium (B1214612) atoms (d3) provides a distinct mass signature, allowing for its differentiation from the endogenous analyte.
The utility of any isotopically labeled compound is contingent upon two critical parameters: its isotopic purity and its chemical stability. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, while high stability guarantees that the compound's integrity is maintained during storage and experimental use. This guide provides a technical overview of the methodologies used to assess these parameters for a compound like this compound, presenting representative data and detailed experimental workflows.
Isotopic Purity Assessment
Isotopic purity refers to the percentage of the labeled compound that contains the desired number of isotopic labels. It is a critical quality attribute, as isotopically impure material can compromise the accuracy of quantitative bioanalytical methods. The primary technique for determining isotopic purity is mass spectrometry, which separates and detects ions based on their mass-to-charge ratio (m/z).
Data Presentation: Isotopic Distribution
The isotopic purity is typically determined by analyzing the relative intensities of the mass isotopologues. The table below presents representative data for a deuterated standard like this compound.
| Mass Isotopologue | Description | Relative Abundance (%) |
| M+0 | Unlabeled Compound | 0.1 |
| M+1 | Compound with one deuterium | 0.3 |
| M+2 | Compound with two deuteriums | 1.5 |
| M+3 | Desired d3-labeled compound | 98.1 |
Note: This data is representative and illustrates a typical high-purity batch.
Experimental Protocol for Isotopic Purity Determination
A detailed workflow for assessing isotopic purity using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., Methanol/Water, 50/50 v/v) to a final concentration of 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot to an autosampler vial for analysis.
-
-
LC-MS Analysis:
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution method with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) to achieve chromatographic separation.
-
Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion electrospray ionization (ESI+) mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 150-250) to detect the molecular ions of all isotopic species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the unlabeled (M+0) and labeled (M+1, M+2, M+3) species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each species to determine the isotopic purity and enrichment.
-
Workflow Visualization
Caption: Workflow for Isotopic Purity Determination by LC-MS.
Chemical Stability Assessment
The chemical stability of a labeled internal standard is its ability to resist degradation under specific environmental conditions over time. Stability studies are crucial to define appropriate storage conditions and to ensure that the compound does not degrade during the course of a bioanalytical study, which could lead to inaccurate results.
Data Presentation: Stability Under Stress Conditions
Stability is typically assessed by measuring the purity of the compound after exposure to various stress conditions (e.g., temperature, pH) over a set period.
| Condition | Time (hours) | Purity (%) by HPLC |
| Control (4°C) | 0 | 99.8 |
| 24 | 99.8 | |
| 72 | 99.7 | |
| Room Temp (25°C) | 24 | 99.5 |
| 72 | 99.1 | |
| Elevated Temp (60°C) | 24 | 97.2 |
| 72 | 94.5 | |
| Acidic (pH 2) | 24 | 99.6 |
| Basic (pH 10) | 24 | 98.9 |
Note: This data is representative and illustrates a typical stability profile.
Experimental Protocol for Stability Assessment
-
Sample Preparation:
-
Prepare stock solutions of this compound in an appropriate solvent system.
-
Aliquot the stock solution into separate vials for each stress condition and time point.
-
-
Incubation under Stress Conditions:
-
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 60°C).
-
pH: Adjust the pH of the solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions and store at a controlled temperature.
-
Light: Expose a set of samples to a controlled light source (e.g., UV lamp) to assess photostability.
-
-
Sample Analysis:
-
At predefined time points (e.g., 0, 24, 48, 72 hours), remove the respective vials from the stress conditions.
-
Quench any reactions if necessary (e.g., by neutralizing pH).
-
Analyze the samples by a stability-indicating HPLC method, typically with UV or MS detection, to determine the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the purity of the compound at each time point relative to the initial (T=0) sample.
-
Purity (%) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
A significant decrease in purity indicates degradation. Any major degradants should be identified if possible.
-
Logical Relationship Visualization
Caption: Logical flow of a chemical stability assessment study.
Methodological & Application
Application Note: Quantification of 7-Methyluric Acid in Human Plasma using 7-Methyl-3-methyluric acid-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-methyluric acid, a metabolite of methylxanthines like caffeine (B1668208) and theophylline (B1681296), in human plasma. The method utilizes 7-Methyl-3-methyluric acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Introduction
Methylxanthines such as caffeine and theophylline are widely consumed compounds that undergo extensive metabolism in the liver.[1] Quantification of their metabolites, including 7-methyluric acid, is crucial for understanding their pharmacokinetics and for clinical research.[2] LC-MS/MS is the preferred analytical technique for this purpose due to its superior sensitivity, selectivity, and high throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential analytical variability.[4][5] This document provides a detailed protocol for the determination of 7-methyluric acid in plasma using this compound as an internal standard.
Principle of the Method
Plasma samples are first fortified with the internal standard, this compound. Proteins are precipitated, and the sample is further cleaned using solid-phase extraction (SPE). The purified extract is then injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically on a C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Acetic Acid (LC-MS grade)[8]
-
Ammonium Acetate
-
-
Sample Preparation Supplies:
Instrumentation
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Analytical Column: C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 2.7-µm).[8]
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-methyluric acid and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 7-methyluric acid stock solution with 50:50 methanol/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with water.[8][9]
Sample Preparation
The following workflow outlines the sample preparation procedure.
Caption: General workflow for plasma sample preparation using solid-phase extraction.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike the sample with the internal standard working solution to a final concentration of 100 ng/mL.[8][9]
-
Condition a C18 SPE column by passing 2 mL of methanol followed by 2 mL of water.[8][9]
-
Load the diluted plasma sample onto the SPE column.
-
Wash the column with 2 mL of water to remove interferences.
-
Elute the analyte and internal standard with 2 mL of methanol.[8][9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25-40°C.[9][10]
-
Reconstitute the dried residue in 200 µL of the initial mobile phase.[8][9]
-
Vortex thoroughly and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (150 mm × 2.1 mm, 2.7-µm)[8] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min[8] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 83% A, 17% B[8] |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Table 3: MRM Transitions and Compound Parameters (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| 7-Methyluric Acid | 197.1 | 169.1 | 60 | 25 |
| This compound (IS) | 200.1 | 172.1 | 60 | 25 |
Note: MRM transitions are illustrative and should be optimized for the specific instrument used. The precursor ion for 7-methyluric acid is based on its protonated form [M+H]+, with fragmentation involving the loss of CO. The internal standard transitions are shifted by +3 Da due to the deuterium (B1214612) labels.
Data Analysis and Quantification
Data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the 7-methyluric acid calibrants to the internal standard against the nominal concentration of the calibrants. A linear regression with a weighting factor of 1/x² is typically used. The concentration of 7-methyluric acid in unknown samples is then calculated from this calibration curve.
Method Performance Characteristics
The method should be validated according to regulatory guidelines. The following table presents typical performance data for similar assays.
Table 4: Summary of Method Validation Parameters (Representative Data)
| Parameter | Result |
|---|---|
| Linearity Range | 50 - 5000 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[11] |
| Intra-day Precision (%CV) | < 10%[1] |
| Inter-day Precision (%CV) | < 10%[1] |
| Accuracy (% Bias) | 89% to 106%[11] |
| Recovery | > 85% |
Metabolic Context
7-Methyl-3-methyluric acid is a metabolite in the caffeine and theophylline degradation pathways. Understanding this relationship is key to interpreting analytical results.
Caption: Simplified metabolic pathway of Theophylline.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of 7-methyluric acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures accuracy and precision, making the method highly suitable for demanding research applications in pharmacology and clinical science. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. enghusen.dk [enghusen.dk]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. 1-Methyluric Acid-d3 | 1189480-64-5 | Benchchem [benchchem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. 7-Methyl-3-Methyluric Acid D3 | CAS No: 383160-11-0 [aquigenbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. organomation.com [organomation.com]
- 11. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Methyl-3-methyluric acid-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-methyluric acid-d3 is the deuterium-labeled form of 7-methyluric acid, a metabolite of caffeine (B1668208).[1] In the field of pharmacokinetics, the primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled counterpart and other related analytes in biological matrices.[2][3][4] The use of SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to its ability to accurately correct for variability during sample preparation and analysis.[5]
Deuterium labeling involves the substitution of hydrogen atoms with their stable isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This property can sometimes lead to a slower rate of metabolism for deuterated compounds. While this effect can be exploited to alter the pharmacokinetic profiles of drugs, the predominant application of this compound is to ensure the precision and accuracy of bioanalytical methods.[2][3]
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, focusing on its role as an internal standard in the analysis of caffeine and its metabolites.
Caffeine Metabolism
Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into a variety of metabolites.[1][6] The major metabolic pathway involves the demethylation of caffeine to paraxanthine, theobromine, and theophylline. These primary metabolites are further metabolized to various uric acid derivatives, including 7-methyluric acid.[7][8] Understanding the pharmacokinetics of these metabolites is crucial for assessing caffeine exposure and metabolism in individuals.
Application as an Internal Standard
In a typical pharmacokinetic study of caffeine, blood, plasma, or urine samples are collected over a period of time after caffeine administration. The concentrations of caffeine and its metabolites, including 7-methyluric acid, are then measured using a validated bioanalytical method, most commonly LC-MS/MS.
This compound is an ideal internal standard for the quantification of 7-methyluric acid because it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for any potential matrix effects or variations in instrument response.[4][5]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of caffeine and its metabolites using this compound as an internal standard.
Protocols
Protocol 1: Quantification of Caffeine Metabolites in Human Plasma
This protocol describes a general procedure for the quantification of caffeine metabolites, including 7-methyluric acid, in human plasma using LC-MS/MS with this compound as an internal standard.[9][10]
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound (Internal Standard)
-
Caffeine and its metabolites (analytical standards)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Standard Solution Preparation
-
Prepare stock solutions of caffeine, its metabolites, and this compound in a suitable solvent (e.g., methanol or water).
-
Prepare working standard solutions by diluting the stock solutions.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
5. Data Analysis
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Protocol 2: Quantification of Caffeine Metabolites in Human Urine
This protocol outlines a general procedure for the analysis of caffeine metabolites in human urine.[11][12]
1. Materials and Reagents
-
Human urine
-
This compound (Internal Standard)
-
Caffeine and its metabolites (analytical standards)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes or 96-well plates
2. Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge the urine samples to pellet any precipitates.
-
In a clean tube or well, combine 50 µL of the urine supernatant with 450 µL of water containing the internal standard (this compound).
-
Vortex to mix.
-
Directly inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Analysis and Data Analysis
-
Follow the procedures outlined in Protocol 1, sections 4 and 5. The LC gradient may need to be optimized for the urine matrix.
Data Presentation
The data obtained from pharmacokinetic studies are typically summarized in tables to facilitate comparison and interpretation.
Table 1: Representative Pharmacokinetic Parameters of Caffeine and its Major Metabolites in Plasma
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |
| Caffeine | 8.5 | 1.0 | 45.0 | 5.0 |
| Paraxanthine | 3.0 | 8.0 | 60.0 | 10.0 |
| Theobromine | 1.5 | 7.5 | 30.0 | 8.0 |
| Theophylline | 1.0 | 8.5 | 25.0 | 7.5 |
| 7-Methyluric Acid | 0.5 | 12.0 | 15.0 | - |
Note: These are hypothetical values for illustrative purposes and can vary significantly between individuals.
Table 2: LC-MS/MS MRM Transitions for Selected Caffeine Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Caffeine | 195.1 | 138.1 | Positive |
| Paraxanthine | 181.1 | 124.1 | Positive |
| 7-Methyluric Acid | 183.1 | 140.1 | Positive |
| This compound | 186.1 | 143.1 | Positive |
Note: The specific MRM transitions should be optimized for the instrument being used.
Conclusion
This compound is an indispensable tool in pharmacokinetic studies of caffeine and its metabolites. Its primary application as a stable isotope-labeled internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. The protocols and data presented here provide a framework for researchers to design and execute robust pharmacokinetic studies, contributing to a better understanding of caffeine metabolism and its effects on human health.
References
- 1. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Method Development for the Quantitative Analysis of 7-Methyluric Acid in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-Methyluric acid is a key urinary metabolite of caffeine (B1668208) and theobromine (B1682246), compounds commonly found in coffee, tea, and cocoa products.[1][2][3] Its measurement in urine serves as a valuable biomarker for assessing caffeine metabolism and intake.[4][5] The metabolic conversion is primarily handled by cytochrome P450 enzymes in the liver, followed by oxidation.[3] Specifically, 7-methylxanthine, a direct metabolite of caffeine and theobromine, is converted to 7-methyluric acid by the enzyme xanthine (B1682287) oxidase.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, clinical diagnostics, and understanding individual variations in drug metabolism.
This application note provides detailed protocols for two common analytical techniques for quantifying 7-methyluric acid in urine: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and specificity, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection as a widely accessible alternative.
Metabolic Pathway of 7-Methyluric Acid
The formation of 7-methyluric acid is a multi-step process originating from the metabolism of dietary methylxanthines like caffeine and theobromine.
Caption: Metabolic conversion of caffeine and theobromine to 7-methyluric acid.
Analytical Workflow Overview
The general workflow for the analysis of 7-methyluric acid in urine involves sample collection, preparation to remove interferences, chromatographic separation, and finally, detection and quantification.
References
Application Notes and Protocols for Biological Sample Preparation Using 7-Methyl-3-methyluric acid-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of biological matrices for the quantitative analysis of various analytes, utilizing 7-Methyl-3-methyluric acid-d3 as an internal standard. The primary application of this deuterated standard is in liquid chromatography-mass spectrometry (LC-MS) based methods, particularly for the analysis of caffeine (B1668208), theophylline (B1681296), and their metabolites.
Introduction
This compound is a stable isotope-labeled internal standard essential for accurate and precise quantification of target analytes in complex biological matrices such as plasma, serum, and urine.[1][2] Its use helps to correct for variations in sample preparation, injection volume, and matrix effects during LC-MS analysis. This document outlines common sample preparation techniques, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), and provides exemplary protocols and relevant quantitative data.
Metabolic Pathway of Caffeine and Theophylline
The analysis of caffeine and theophylline often includes their major metabolites. Understanding their metabolic pathways is crucial for interpreting analytical results. The following diagram illustrates the primary metabolic routes.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of theophylline and related compounds in various biological matrices using LC-MS/MS with deuterated internal standards. While specific performance with this compound may vary, these values provide a representative benchmark.
Table 1: Method Validation Parameters for Theophylline Analysis in Plasma
| Parameter | Value | Reference |
| Linearity Range | 50.4 - 5062.1 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 50.4 ng/mL | [3] |
| Intra-day Precision (%CV) | < 9% | [2] |
| Inter-day Precision (%CV) | < 9% | [2] |
| Accuracy (%) | 89 - 106% | [2] |
| Recovery (Theophylline) | 39.3% | [2] |
Table 2: Method Validation Parameters for Caffeine and Metabolites in Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Caffeine | 10 - 10000 | 10 | 0.95 - 7.22 | 1.83 - 8.66 | -8.76 - 9.61 | [4] |
| Paraxanthine | 4.1 - 3000 | 4.1 | 0.55 - 6.24 | 1.96 - 9.12 | 97.7 - 109 | [5] |
| Theobromine | 4.1 - 3000 | 4.1 | 0.55 - 6.24 | 1.96 - 9.12 | 97.7 - 109 | [5] |
| Theophylline | 4.1 - 3000 | 4.1 | 0.55 - 6.24 | 1.96 - 9.12 | 97.7 - 109 | [5] |
Table 3: Method Validation Parameters for Caffeine Metabolites in Urine
| Analyte | Linearity Range (µmol/L) | LOD (µmol/L) | Imprecision (%CV) | Recovery (%) | Reference |
| Caffeine & 14 Metabolites | Analyte dependent | 0.05 - 0.1 | < 7% (>1 µmol/L) | Typically within 10% of 100% | [6] |
Experimental Protocols
Detailed methodologies for key sample preparation techniques are provided below. It is recommended to optimize these protocols for specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.
Methodology:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add a specific volume of this compound working solution to achieve the desired final concentration.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a more selective sample clean-up technique that can effectively remove interfering substances from urine.
Methodology:
-
Centrifuge the urine sample to remove any particulate matter.
-
Take 100 µL of the supernatant and add the internal standard, this compound.
-
Dilute the sample with 900 µL of 0.1% acetic acid in water.[3]
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.[3]
-
Elute the analytes with 1 mL of methanol into a clean collection tube.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.
Methodology:
-
To 200 µL of plasma or serum, add the internal standard, this compound.
-
Add 1 mL of an extraction solvent mixture, such as chloroform:isopropanol (85:15, v/v).[8]
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Conclusion
The use of this compound as an internal standard is a robust approach for the accurate quantification of theophylline, caffeine, and their metabolites in various biological matrices. The selection of the sample preparation method—protein precipitation, solid-phase extraction, or liquid-liquid extraction—will depend on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, and throughput. The protocols and data presented here provide a solid foundation for developing and validating analytical methods for research, clinical, and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical evaluation of theophylline binding to plasma protein in bronchial asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 6. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pk-db.com [pk-db.com]
Application Note: High-Throughput Analysis of Caffeine in Beverages Using 7-Methyl-3-methyluric acid-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of caffeine (B1668208) in a variety of food and beverage matrices. To ensure accuracy and precision, especially in complex sample matrices, this method employs a stable isotope-labeled internal standard, 7-Methyl-3-methyluric acid-d3. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and provides typical performance characteristics. This method is suitable for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction
Caffeine (1,3,7-trimethylxanthine) is a widely consumed stimulant found in a variety of foods and beverages. Accurate quantification of caffeine content is crucial for regulatory compliance, quality control, and consumer information. Isotope dilution mass spectrometry (IDMS) is a highly precise method for determining analyte concentrations in various matrices. This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. The use of such internal standards is essential for LC-MS absolute quantification as they can enhance reproducibility, correct for variations in sample injection, and compensate for matrix effects during the ionization process.[1]
7-Methyl-3-methyluric acid is a metabolite of caffeine.[2][3] Its deuterated analog, this compound, serves as an excellent internal standard for caffeine analysis due to its structural similarity and co-elution properties, which helps to mitigate matrix effects and improve the accuracy of quantification. This application note details a comprehensive protocol for the analysis of caffeine in beverages using this compound.
Experimental Protocols
Materials and Reagents
-
Standards: Caffeine (≥99% purity), this compound (≥98% purity)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water
-
Sample Preparation: Syringe filters (0.22 µm, PTFE or nylon)
Standard Solution Preparation
-
Caffeine Stock Solution (1 mg/mL): Accurately weigh 10 mg of caffeine and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the caffeine stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation
The sample preparation method should be adapted based on the beverage matrix.
-
Carbonated Beverages (Sodas, Energy Drinks):
-
Degas the sample by sonication for 15-20 minutes.
-
Pipette 1 mL of the degassed sample into a 10 mL volumetric flask.
-
Add the internal standard solution to achieve a final concentration of 100 ng/mL.
-
Dilute to the mark with a 50:50 methanol:water mixture.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
-
Non-Carbonated Beverages (Juices, Teas, Coffees):
-
For brewed beverages like coffee and tea, allow them to cool to room temperature.
-
Perform an initial dilution (e.g., 1:10 or 1:100) with ultrapure water depending on the expected caffeine concentration.
-
Pipette 1 mL of the diluted sample into a 10 mL volumetric flask.
-
Add the internal standard solution to a final concentration of 100 ng/mL.
-
Dilute to the mark with a 50:50 methanol:water mixture.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Method
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Caffeine | 195.1 | 138.1 | 20 | 100 |
| This compound (IS) | 200.2 | 153.1 | 22 | 100 |
Note: The MRM transition for this compound is a proposed transition and should be optimized during method development.
Data Presentation
The following table summarizes typical quantitative performance data for caffeine analysis using a stable isotope-labeled internal standard.
Table 4: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caffeine Metabolism Pathway
The following diagram illustrates the metabolic pathway of caffeine, showing the generation of methyluric acids.
Caption: Simplified metabolic pathway of caffeine.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of caffeine in beverages.
Caption: General experimental workflow for caffeine analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of caffeine in various food and beverage products. The use of a stable isotope-labeled internal standard that is a metabolite of the analyte ensures robust performance by effectively compensating for matrix effects and variations in sample processing. This method is highly suitable for high-throughput analysis in research and quality control laboratories.
References
Application Notes and Protocols for CYP1A2 Phenotyping Using 7-Methyl-3-methyluric acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a critical enzyme primarily located in the liver that is responsible for the metabolism of numerous clinically important drugs, procarcinogens, and endogenous compounds.[1] Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual variability in enzyme activity, resulting in distinct metabolic phenotypes such as poor, extensive (normal), and ultra-rapid metabolizers.[2][3] Accurate phenotyping of CYP1A2 is crucial in clinical pharmacology for personalizing drug therapy, optimizing dosage regimens, and minimizing the risk of adverse drug reactions.[1]
Caffeine (B1668208), a widely consumed and relatively safe compound, serves as a well-established probe for in vivo assessment of CYP1A2 activity.[4][5] Following administration, caffeine is extensively metabolized by CYP1A2 to its primary metabolite, paraxanthine, which is further metabolized to various downstream products, including methylxanthines and methyluric acids.[1] The determination of urinary ratios of specific caffeine metabolites provides a non-invasive and reliable method for CYP1A2 phenotyping.[4][5]
This document provides detailed application notes and protocols for the use of 7-Methyl-3-methyluric acid-d3 as a stable isotope-labeled internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of urinary caffeine metabolites for CYP1A2 phenotyping.
Data Presentation
Table 1: Urinary Caffeine Metabolite Ratios for CYP1A2 Phenotyping
| CYP1A2 Phenotype | Metabolite Ratio: (AAMU+1U+1X)/17U[1] | Metabolite Ratio: (1,7-dimethyluric acid + 1,7-dimethylxanthine)/caffeine[4][5] |
| Poor Metabolizer | < 4 | < 5.0 |
| Extensive (Normal) Metabolizer | 4 - 10 | 5.0 - 10.0 |
| Ultra-Rapid Metabolizer | > 10 | > 10.0 |
AAMU = 5-acetylamino-6-amino-3-methyluracil, 1U = 1-methyluric acid, 1X = 1-methylxanthine, 17U = 1,7-dimethyluric acid. Ratios are molar ratios.
Table 2: Typical LC-MS/MS Parameters for the Analysis of Caffeine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Caffeine | 195.1 | 138.1 | 22 |
| Paraxanthine (1,7-dimethylxanthine) | 181.1 | 124.1 | 20 |
| Theobromine (3,7-dimethylxanthine) | 181.1 | 138.1 | 20 |
| Theophylline (1,3-dimethylxanthine) | 181.1 | 124.1 | 20 |
| 1-Methylxanthine (1X) | 167.1 | 124.1 | 25 |
| 1-Methyluric acid (1U) | 183.1 | 140.1 | 20 |
| 1,7-Dimethyluric acid (17U) | 197.1 | 140.1 | 20 |
| 5-Acetylamino-6-amino-3-methyluracil (AAMU) | 213.1 | 171.1 | 18 |
| This compound (Internal Standard) | 202.2 | 184.2 | 20 |
Experimental Protocols
1. Subject Preparation and Sample Collection
-
Objective: To obtain a urine sample suitable for the analysis of caffeine metabolites for CYP1A2 phenotyping.
-
Protocol:
-
Subjects should abstain from all sources of caffeine (coffee, tea, soda, chocolate, and certain medications) for at least 24 hours prior to the administration of the caffeine probe dose.
-
Administer a single oral dose of 100-200 mg of caffeine to the subject.
-
Collect a spot urine sample 4 to 5 hours post-caffeine administration.[4][5]
-
Immediately upon collection, measure the urine pH. If the pH is above 7.0, acidify the sample to a pH between 3 and 4 with 1 M HCl to stabilize the metabolite AFMU (which can degrade to AAMU).
-
Store the urine samples at -20°C or lower until analysis.
-
2. Sample Preparation for LC-MS/MS Analysis
-
Objective: To prepare the urine sample for injection into the LC-MS/MS system by diluting the sample and adding the internal standard.
-
Protocol:
-
Thaw the frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Prepare a working solution of the internal standard, this compound, in methanol/water (50:50, v/v) at a concentration of 1 µg/mL.
-
In a clean microcentrifuge tube, add 50 µL of the supernatant from the centrifuged urine sample.
-
Add 50 µL of the internal standard working solution to the urine sample.
-
Add 900 µL of 0.1% formic acid in water to dilute the sample.
-
Vortex the mixture thoroughly.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify caffeine and its metabolites using a validated LC-MS/MS method.
-
Protocol:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B
-
10-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
-
4. Data Analysis and Phenotype Determination
-
Objective: To calculate the urinary metabolite ratios and determine the CYP1A2 phenotype.
-
Protocol:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the concentration of each metabolite using a calibration curve prepared with known standards.
-
Calculate the molar ratios of the urinary metabolites as specified in Table 1.
-
Assign the CYP1A2 phenotype (poor, extensive, or ultra-rapid metabolizer) based on the calculated metabolite ratios and the reference ranges provided in Table 1.
-
Mandatory Visualization
References
Application Note: Quantitative Analysis of Theophylline and its Major Metabolites in Human Plasma and Urine using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline (B1681296), a methylxanthine drug, is utilized for its bronchodilator properties in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic window for theophylline is narrow, necessitating careful monitoring of its plasma concentrations to ensure efficacy while avoiding toxicity. The metabolism of theophylline is extensive, primarily occurring in the liver via cytochrome P450 enzymes, particularly CYP1A2.[1] The main metabolic pathways include 8-hydroxylation to form 1,3-dimethyluric acid (1,3-DMU) and N-demethylation to produce 1-methylxanthine (B19228) (1-MX) and 3-methylxanthine (B41622) (3-MX).[1] 1-methylxanthine is subsequently oxidized by xanthine (B1682287) oxidase to 1-methyluric acid (1-MU).[2] The quantitative analysis of theophylline and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions.
This application note provides a detailed protocol for the simultaneous quantification of theophylline and its four major metabolites (1,3-DMU, 1-MX, 3-MX, and 1-MU) in human plasma and urine. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to ensure high accuracy, precision, and robustness.
Metabolic Pathway of Theophylline
The metabolism of theophylline primarily occurs in the liver. The major biotransformation routes are the conversion to 1,3-dimethyluric acid, and demethylation to 1-methylxanthine and 3-methylxanthine.[1] 1-methylxanthine is further metabolized to 1-methyluric acid.[2]
Theophylline Metabolic Pathway.
Experimental Protocols
This section details the complete workflow for the quantitative analysis of theophylline and its metabolites, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Internal Standards:
-
Theophylline
-
1,3-Dimethyluric acid (1,3-DMU)
-
1-Methylxanthine (1-MX)
-
3-Methylxanthine (3-MX)
-
1-Methyluric acid (1-MU)
-
Theophylline-d6 (or other suitable deuterated analog) as an internal standard (IS).
-
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma and urine (drug-free) for calibration standards and quality controls.
-
Sample Preparation
1. Plasma Samples (Protein Precipitation)
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 10 µL of the internal standard working solution (Theophylline-d6 in methanol) to each tube.
-
To precipitate proteins, add 400 µL of cold acetonitrile to each tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
2. Urine Samples (Dilution or Solid-Phase Extraction)
-
For Dilution Method:
-
Thaw urine samples and centrifuge to remove particulates.
-
In a microcentrifuge tube, combine 50 µL of urine supernatant, 440 µL of water, and 10 µL of the internal standard working solution.
-
Vortex to mix and transfer to an autosampler vial.
-
-
For Solid-Phase Extraction (SPE) - for increased sensitivity:
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of urine (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described for plasma samples.
-
LC-MS/MS Method
The following are typical starting conditions that may require optimization for specific instrumentation.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
-
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode. Negative ion mode has been shown to be effective for these analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ionization Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.
-
Experimental Workflow Diagram
LC-MS/MS Workflow.
Quantitative Data
The use of deuterated internal standards is critical for correcting for matrix effects and variability in sample processing and instrument response. Theophylline-d6 is commonly used and will co-elute with theophylline, providing the most accurate correction.
Table 1: LC-MS/MS MRM Transitions
The following table provides suggested MRM transitions for the analysis of theophylline and its metabolites. These should be optimized for the specific mass spectrometer being used. Analysis can often be performed in negative ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Theophylline | 179.1 | 122.1 | Negative |
| Theophylline-d6 (IS) | 185.1 | 128.1 | Negative |
| 1,3-Dimethyluric Acid (1,3-DMU) | 195.1 | 138.1 | Negative |
| 1-Methylxanthine (1-MX) | 165.1 | 123.1 | Negative |
| 3-Methylxanthine (3-MX) | 165.1 | 123.1 | Negative |
| 1-Methyluric Acid (1-MU) | 181.1 | 138.1 | Negative |
Note: 1-MX and 3-MX are isomers and may require chromatographic separation for individual quantification. The product ions can be similar.
Table 2: Method Validation Parameters
This table summarizes typical performance characteristics for a validated LC-MS/MS method for theophylline and its metabolites in plasma.
| Analyte | Calibration Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Theophylline | 0.05 - 30 | 0.05 | < 13% | < 13% | -8.8% to 9.7% |
| 1,3-DMU | 0.05 - 30 | 0.05 | < 13% | < 13% | -8.8% to 9.7% |
| 1-MX | 0.05 - 30 | 0.05 | < 13% | < 13% | -8.8% to 9.7% |
| 3-MX | 0.1 - 30 | 0.1 | < 13% | < 13% | -8.8% to 9.7% |
| 1-MU | 0.05 - 30 | 0.05 | < 13% | < 13% | -8.8% to 9.7% |
| Data derived from a study in rat plasma, which is indicative of performance in biological matrices.[3] |
Table 3: Example Pharmacokinetic Data in Humans
The following table presents example pharmacokinetic parameters and urinary excretion data for theophylline and its metabolites in healthy adults.
| Parameter | Theophylline | 1,3-DMU | 1-MU | 3-MX |
| Typical Plasma Cmax (5 mg/kg oral dose) | 8.4 ± 1.7 mg/L | Highest among metabolites | - | - |
| Typical Plasma Tmax (5 mg/kg oral dose) | 2.2 ± 0.8 h | - | - | - |
| Urinary Excretion (% of oral dose) | 13.7 - 16.8%[3] | 35 - 42%[3] | 21.3 - 26.7%[3] | 11.5 - 13.7%[3] |
Note: Plasma concentration data for metabolites is less commonly reported with specific Cmax and Tmax values in single-dose studies. The plasma concentration of 1,3-DMU is generally the highest among the metabolites.[4] In a case of renal failure, plasma concentrations of 1,3-DMU reached as high as 92 mg/L, indicating its reliance on renal clearance.[5]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the simultaneous quantitative analysis of theophylline and its major metabolites in human plasma and urine. The use of deuterated internal standards is essential for achieving the high degree of accuracy and precision required for clinical and research applications. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with theophylline.
References
- 1. ClinPGx [clinpgx.org]
- 2. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of theophylline metabolites in 8 Chinese patients. | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Pharmacokinetics of theophylline and its metabolites during acute renal failure. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of Caffeine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208), a widely consumed psychoactive substance, is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] The activity of CYP1A2 is a critical determinant of caffeine clearance and can be influenced by genetic polymorphisms, drug-drug interactions, and dietary factors.[2][3] Consequently, the development of robust high-throughput screening (HTS) assays to identify modulators of caffeine metabolism is of significant interest in drug discovery and development for assessing potential drug-drug interactions.[4] This document provides detailed application notes and protocols for various HTS assays designed to investigate caffeine metabolism, with a focus on biochemical assays utilizing recombinant human CYP1A2.
Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Regulation of CYP1A2 Expression
The expression of the CYP1A2 gene is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6][7][8] Upon binding to exogenous or endogenous ligands, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A2, leading to their increased transcription.[3][5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of Human CYP1A2 and CYP3A4 Inhibitors from Seaweed In Silico and In Vitro [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor chromatographic peak shape for 7-methyluric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shape for 7-methyluric acid.
Troubleshooting Guides
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can compromise the accuracy and reliability of analytical results. Below are common issues encountered during the analysis of 7-methyluric acid and their potential causes and solutions.
Issue 1: Peak Tailing
Q1: My 7-methyluric acid peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for 7-methyluric acid, an asymmetrical peak with a trailing edge that is longer than the leading edge, is a common issue that can arise from several factors related to its polar nature.
Potential Causes and Solutions:
-
Secondary Interactions: 7-methyluric acid, being a polar compound, can engage in secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based C18 columns are a primary cause of this issue.
-
Solution: Use an end-capped C18 column to minimize silanol interactions. Alternatively, a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column, may provide better peak symmetry. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as it is well-suited for polar compounds.[1][2]
-
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of 7-methyluric acid. Its pKa is approximately 9.66 (strongest acidic).[3] If the mobile phase pH is too close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of 7-methyluric acid. For reversed-phase chromatography, a lower pH (e.g., pH 3-4) will ensure the compound is in a single, non-ionized form, leading to improved peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue 2: Peak Fronting
Q2: I am observing peak fronting for 7-methyluric acid. What could be the reason and what steps can I take to resolve it?
A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is another common chromatographic problem.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, leading to fronting. 7-methyluric acid has low solubility in aqueous buffers but is soluble in organic solvents like DMSO and dimethylformamide.[4]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload (Concentration): A highly concentrated sample can also lead to peak fronting.
-
Solution: Dilute the sample to a lower concentration.
-
-
Poor Column Packing: A void or channel in the column packing can result in an uneven flow of the mobile phase, causing peak distortion.
-
Solution: If you suspect a column void, you can try to gently tap the column to resettle the packing. However, in most cases, the column will need to be replaced.
-
Issue 3: Split Peaks
Q3: My 7-methyluric acid peak is splitting. What is causing this and how can I troubleshoot it?
A3: Split peaks can be a sign of several issues occurring either before or during the chromatographic separation.
Potential Causes and Solutions:
-
Clogged Frit or Column Inlet: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Use an in-line filter before the column and ensure your samples and mobile phases are filtered before use. If the frit is already clogged, it may be possible to reverse-flush the column (check the manufacturer's instructions) or replace the frit.
-
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase.
-
-
Co-eluting Interference: It is possible that another compound in your sample is co-eluting with 7-methyluric acid, giving the appearance of a split peak.
-
Solution: Analyze a pure standard of 7-methyluric acid to confirm if the splitting is inherent to the compound under your current conditions or due to an impurity. If it is an impurity, you will need to optimize the mobile phase composition or gradient to achieve better separation.
-
Quantitative Data Summary
The following table summarizes typical starting conditions for the analysis of 7-methyluric acid by reversed-phase HPLC. Optimization will likely be required for your specific application and instrumentation.
| Parameter | Recommended Value/Range | Rationale |
| Column | C18, End-capped, 5 µm, 250 x 4.6 mm | Minimizes secondary interactions with the polar analyte.[5] |
| Mobile Phase | Acetate (B1210297) buffer (pH 3.5) and Methanol (B129727) | A lower pH ensures 7-methyluric acid is in a single ionic form.[5][6] |
| Gradient | 95:5 (Buffer:Methanol) to 30:70 over 15 min | Gradient elution can help to achieve a good peak shape and separation.[5][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | Ambient to 30 °C | Temperature can affect viscosity and selectivity. |
| Detection | UV at 280 nm or 287 nm | 7-methyluric acid has a UV maximum around these wavelengths.[4][5] |
| Injection Volume | 10-20 µL | Keep the injection volume low to avoid overload.[5] |
| Sample Diluent | Mobile Phase or a weak solvent | To prevent peak distortion due to solvent effects. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetate Buffer, pH 3.5)
-
Prepare a 0.1 M Acetic Acid Solution: Add 5.7 mL of glacial acetic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water and mix thoroughly.
-
Prepare a 0.1 M Sodium Acetate Solution: Dissolve 8.2 g of anhydrous sodium acetate in 1 L of HPLC-grade water.
-
pH Adjustment: In a clean beaker, take a desired volume of the 0.1 M acetic acid solution. While stirring and monitoring with a calibrated pH meter, add the 0.1 M sodium acetate solution dropwise until the pH reaches 3.5.
-
Filtration: Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
Degassing: Degas the buffer using a vacuum degasser, sonication, or by sparging with helium before use.
Protocol 2: Sample Preparation from Biological Fluids (e.g., Urine)
This protocol is a general guideline and may require optimization.
-
Sample Collection: Collect the urine sample in a clean container.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any cellular debris or precipitates.
-
Solid Phase Extraction (SPE) (Optional but Recommended): a. Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load 100 µL of the supernatant from the centrifuged urine sample onto the cartridge. c. Wash the cartridge with 1 mL of water. d. Elute the 7-methyluric acid with 1 mL of methanol. e. Evaporate the eluent to dryness under a stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase.
-
Direct Injection (if SPE is not performed): a. Take an aliquot of the supernatant and dilute it with the mobile phase. A dilution of 1:10 or higher is recommended to minimize matrix effects.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for poor 7-methyluric acid peak shape.
Caption: Interactions of 7-methyluric acid within a reversed-phase column.
References
- 1. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 2. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Cross-Contamination in Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic cross-contamination in labeled standards during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination in labeled standards?
A1: Isotopic cross-contamination refers to the presence of undesired isotopic species within a supposedly pure isotopically labeled standard. For instance, a "heavy" standard, enriched with isotopes like ¹³C or ¹⁵N, may contain a small amount of its unlabeled or "light" counterpart.[1] This contamination can also refer to the signal of the labeled standard appearing in the mass window of the analyte, or vice-versa, due to the natural isotopic abundance of elements within the molecules.[1]
Q2: What are the primary causes of isotopic cross-contamination?
A2: The main causes include:
-
Incomplete Labeling: The chemical synthesis or biological incorporation of the stable isotope may not achieve 100% efficiency, leaving a portion of the standard unlabeled.[1]
-
Contamination during Synthesis/Purification: Unlabeled ("light") material can be introduced during the manufacturing or purification process of the isotopically labeled standard.[1]
-
Natural Isotopic Abundance: For high molecular weight compounds or those containing elements with multiple naturally occurring isotopes (e.g., chlorine, bromine, sulfur), the isotopic distribution of the analyte can overlap with the mass of the internal standard, and vice versa.[1]
Q3: How can isotopic cross-contamination affect my experimental results?
A3: Isotopic cross-contamination can lead to significant errors in quantitative analysis, particularly in sensitive mass spectrometry-based assays.[1] Key issues include:
-
Inaccurate Quantification: The presence of unlabeled analyte in the heavy standard can artificially inflate the measured amount of the endogenous analyte, leading to overestimation.[1] Conversely, the isotopic tail of a high-concentration analyte can contribute to the signal of the internal standard, causing underestimation.[1]
-
Non-linear Calibration Curves: At high analyte concentrations, the isotopic contribution to the internal standard signal can become significant, leading to a non-linear relationship between the analyte concentration and the response ratio.[2]
Q4: How can I detect and quantify isotopic cross-contamination in my standards?
A4: High-resolution mass spectrometry (MS) is a key technique for assessing the isotopic purity of standards.[1] By analyzing the pure standard, you can determine the relative abundance of the desired labeled species versus any unlabeled or partially labeled contaminants.
Troubleshooting Guides
Issue 1: Unexpectedly high background signal for the "light" analyte in blank samples spiked with the "heavy" internal standard.
-
Possible Cause: The heavy internal standard is contaminated with the unlabeled analyte.[1]
-
Troubleshooting Steps:
-
Analyze the Pure Standard: Prepare a high-concentration solution of the heavy internal standard in a clean solvent (with no analyte) and acquire a high-resolution mass spectrum.[1]
-
Examine the Isotopic Profile: Look for a signal at the m/z of the monoisotopic "light" analyte. The presence of a peak here indicates contamination.[1]
-
Quantify the Contamination: Calculate the percentage of the "light" contaminant relative to the "heavy" standard. This information can be used to correct subsequent measurements.[1]
-
Issue 2: The calibration curve is non-linear at high analyte concentrations.
-
Possible Cause: The isotopic distribution of the high-concentration analyte is overlapping with the signal of the internal standard.[1][2]
-
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: In your mass spectrometry software, model the theoretical isotopic distribution of your analyte at a high concentration. Check if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.[1]
-
Increase Mass Difference: If possible, choose a labeled standard with a larger mass difference from the analyte to minimize overlap.
-
Use a Non-linear Calibration Model: Employ a non-linear fitting model that can account for the isotopic contribution.[2]
-
Data Presentation
Table 1: Example of Isotopic Purity Assessment for a Labeled Standard
| Standard Lot # | Concentration Analyzed (µg/mL) | Peak Area (Light) | Peak Area (Heavy) | % Light Contamination |
| XYZ-001 | 10 | 1.5 x 10⁵ | 9.85 x 10⁷ | 0.15% |
| XYZ-002 | 10 | 2.1 x 10⁵ | 9.79 x 10⁷ | 0.21% |
| ABC-123 | 10 | 8.9 x 10⁴ | 1.02 x 10⁸ | 0.09% |
Table 2: Regulatory Acceptance Criteria for Isotopic Cross-Contamination
| Regulatory Body | Parameter | Acceptance Criteria |
| FDA/EMA (Common Industry Practice) | Contribution of analyte to internal standard signal | < 5% of the mean internal standard response in blank samples |
| FDA/EMA (Common Industry Practice) | Contribution of internal standard to analyte signal | < 1% of the analyte response at the Lower Limit of Quantification (LLOQ) |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of a Labeled Standard by High-Resolution Mass Spectrometry
-
Standard Preparation:
-
Mass Spectrometry Analysis:
-
Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[1]
-
Acquire data in full scan mode over a mass range that includes both the "light" and "heavy" species.[1]
-
Ensure the resolution is sufficient to distinguish between the different isotopic peaks.[1]
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.[1]
-
Calculate the peak area for both species.
-
Determine the percentage of the "light" contaminant using the following formula: % Contamination = (Peak Area of Light Analyte / Peak Area of Heavy Standard) * 100
-
Visualizations
Caption: Troubleshooting workflow for isotopic cross-contamination.
References
Technical Support Center: Minimizing Ion Suppression for Accurate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS analysis that may be related to ion suppression.
Problem: My analyte signal is low and inconsistent, especially in complex matrices.
Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte, leading to a reduced and variable signal.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]
-
Solid-Phase Extraction (SPE): Offers selective extraction of analytes, leading to cleaner samples compared to protein precipitation.[2]
-
Liquid-Liquid Extraction (LLE): Can also provide cleaner extracts than protein precipitation.[1]
-
Protein Precipitation (PPT): While a quick and easy method, it is less effective at removing phospholipids (B1166683) and other matrix components that are major contributors to ion suppression.[1][3]
-
-
Improve Chromatographic Separation: If interfering components do not co-elute with your analyte, they will not cause suppression.[5]
-
Adjust Gradient Profile: Modify the mobile phase gradient to better separate the analyte from matrix interferences.[2]
-
Change Stationary Phase: Using a different column chemistry can alter selectivity and improve separation.[1]
-
Employ UPLC/UHPLC: The higher resolution of Ultra-Performance Liquid Chromatography can significantly reduce the potential for co-elution and ion suppression.[6][7]
-
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[8][9] This is only a viable option if the analyte concentration is high enough to be detected after dilution.
Problem: I'm using a stable isotope-labeled internal standard (SIL-IS), but my results are still inaccurate.
Possible Cause: While SIL-IS are the gold standard for compensating for ion suppression, they are not infallible.[3]
-
Chromatographic Separation of Analyte and IS: Even a slight difference in retention time can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression.[9] This is sometimes referred to as the "isotope effect," where deuterium-labeled compounds may elute slightly earlier than their non-labeled counterparts.[10]
-
High Concentration of Co-eluting Matrix Components: If the concentration of a co-eluting matrix component is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.[9]
Solutions:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and SIL-IS to ensure they co-elute perfectly. If a slight separation is observed, you may need to optimize your chromatographic method.[9]
-
Use ¹³C-labeled Internal Standards: Carbon-13 labeled internal standards are more likely to co-elute with the analyte compared to deuterium-labeled standards, offering better compensation for ion suppression.[10][11]
-
Perform a Post-Column Infusion Experiment: This will help you identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move your analyte's elution time away from these regions.[9]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[2][5] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantitative analysis.[1][12]
Q2: What causes ion suppression?
A2: Ion suppression is caused by various components present in the sample matrix that are not the analyte of interest. These can include salts, endogenous compounds (like phospholipids), drugs, and metabolites.[13][14] These molecules can compete with the analyte for ionization in the mass spectrometer's ion source or alter the physical properties of the droplets in the electrospray, hindering the analyte's transition into the gas phase.[1][5]
Q3: How can I detect and quantify ion suppression?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps to identify at what points during the chromatographic run ion suppression occurs.[13][15] A solution of the analyte is continuously infused into the MS while a blank matrix extract is injected. Dips in the analyte's baseline signal indicate regions of ion suppression.[13]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of ion suppression or enhancement.[14][16] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution. The ratio of these responses is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[14]
Q4: What is the best way to compensate for ion suppression?
A4: The most widely used and effective method to compensate for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS).[1][3] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute with it.[1] Therefore, it will experience the same degree of ion suppression as the analyte. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be effectively normalized.[2][3]
Q5: Can changing the ionization source help reduce ion suppression?
A5: Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to ion suppression than Electrospray Ionization (ESI).[13][17] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable option.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 85-105 | 20-50 (Suppression) | [1] |
| Liquid-Liquid Extraction | 70-90 | 5-20 (Suppression) | [1] |
| Solid-Phase Extraction | 80-110 | <10 (Suppression) | [2] |
Note: These are generalized values and can vary significantly depending on the analyte, matrix, and specific protocol used.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression
Objective: To identify the retention time regions where ion suppression occurs in a chromatographic run.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using the same method as the study samples)
-
Mobile phases
Procedure:
-
Set up the LC-MS system with the analytical column and mobile phases to be used for the assay.
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.[9]
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for your analyte.[9]
-
Once a stable baseline is achieved, inject a blank matrix extract.[9]
-
Monitor the analyte's signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of these dips corresponds to the elution of matrix components that cause suppression.
Protocol 2: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
LC-MS system
-
Processed blank matrix samples (at least 6 different lots)
-
Analyte stock solution
-
Neat solution (mobile phase or reconstitution solvent)
Procedure:
-
Prepare two sets of samples:
-
Set A (Spiked Matrix): Spike the processed blank matrix extracts with the analyte at a known concentration (e.g., low and high QC levels).
-
Set B (Neat Solution): Spike the neat solution with the analyte at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) for each lot of the matrix using the following equation:
-
MF = (Peak Area of Analyte in Spiked Matrix) / (Mean Peak Area of Analyte in Neat Solution)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Compensation mechanism using a SIL-IS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. waters.com [waters.com]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Calibration curve linearity issues in caffeine metabolite assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues in caffeine (B1668208) metabolite assays, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory acceptance criteria for a calibration curve in a bioanalytical method?
According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), a calibration curve should meet specific criteria to ensure the reliability of the analytical data.[1][2] The curve should be generated with a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and a minimum of six non-zero concentration levels for the calibration standards.[1][3]
Key acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Citation |
| Calibration Standards | At least 75% of non-zero standards must meet accuracy criteria. | [1] |
| Range | Defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). | [1] |
| Accuracy (Back-calculation) | Deviation from nominal concentration should be within ±15% for all standards. | [4] |
| Accuracy at LLOQ | Deviation from nominal concentration should be within ±20%. | [1][4] |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. A linear fit with appropriate weighting (e.g., 1/x or 1/x²) is most common. | [4] |
| Correlation Coefficient (r²) | While often cited, a high r² (e.g., >0.99) alone is not sufficient; the accuracy of back-calculated standards is the primary measure.[5] | [5] |
Q2: My calibration curve is losing linearity and bending at high concentrations. What is the likely cause and how can I fix it?
This is a classic sign of detector saturation or ion source saturation .[6][7] In mass spectrometry, the detector has a finite capacity to count ions within a given time. When the ion count is too high, the detector can no longer respond proportionally to the increase in analyte concentration, causing the curve to flatten.[6]
Troubleshooting Steps:
-
Dilute Samples: The most straightforward solution is to dilute any study samples that are expected to fall in the saturated region of the curve to bring them within the demonstrated linear range.[6]
-
Reduce Instrument Sensitivity: Intentionally "detune" the mass spectrometer to reduce signal intensity. This can be achieved by:
-
Adjust Injection Volume: Reduce the volume of sample injected onto the LC column.
-
Extend the Dynamic Range: A more advanced technique involves monitoring two different SRM channels for the same analyte—one with high intensity and one with low intensity—to cover a wider dynamic range.[10]
| Issue | Common Cause | Recommended Solution |
| Non-linear response at ULOQ | Detector or Ion Source Saturation | Dilute high-concentration samples; Reduce MS sensitivity; Use a less intense SRM transition.[6][10] |
| Curve flattens | Exceeding the linear dynamic range of the detector.[11] | Re-define the ULOQ at a lower concentration and re-validate the range.[2] |
Troubleshooting Guide
Problem: My calibration curve shows poor linearity (low r² or poor fit) across the entire range.
This often points to a systematic issue in the assay. The following diagram and table outline a workflow for troubleshooting this problem.
Q3: How can I identify and mitigate matrix effects?
Matrix effects are a common cause of non-linearity in LC-MS/MS assays and occur when co-eluting substances from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[12][13] This can compromise accuracy and linearity.[14]
Identifying Matrix Effects: A post-extraction spike method is commonly used.[12] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.
Mitigation Strategies:
-
Improve Sample Preparation: Use more effective extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering components.[15]
-
Optimize Chromatography: Adjust the LC gradient or change the column to achieve better separation between the analyte and the interfering matrix components.[12] Poor retention on the column can lead to elution in a region with significant matrix interference.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[16] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for an accurate analyte-to-IS ratio.[16]
Q4: Is it acceptable to use a non-linear (e.g., quadratic) regression model for my calibration curve?
While linear regression is strongly preferred, non-linear models like a quadratic fit can be used. However, their use must be scientifically justified and may face greater scrutiny in regulated bioanalysis.[10][17] If a quadratic model is necessary, it often indicates an underlying issue like detector saturation or other concentration-dependent phenomena that might be better addressed by adjusting the assay's dynamic range.[13][17] If used, the model must be consistently applied throughout the method validation and sample analysis.
Experimental Protocols
Protocol: Preparation of Calibration Standards and Quality Control (QC) Samples
This protocol provides a general methodology for preparing calibration standards and QCs for a caffeine metabolite assay in human plasma.
1. Materials:
-
Certified reference standards of caffeine, its metabolites (e.g., paraxanthine, theophylline, theobromine), and a stable isotope-labeled internal standard (e.g., ¹³C₃-caffeine).[16]
-
HPLC-grade methanol (B129727), acetonitrile, and water.[18]
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).[12]
-
Control human plasma (screened to be free of the analytes).[16]
-
Calibrated pipettes and Class A volumetric flasks.
2. Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.
-
Dissolve the powder in methanol and bring it to volume. This creates a primary stock solution of 1 mg/mL.
-
Prepare a separate stock solution for QC samples from a different weighing of the reference standard to ensure independence.[2]
3. Preparation of Working Solutions:
-
Perform serial dilutions of the primary stock solutions using 50:50 methanol/water to create a series of working solutions at concentrations appropriate for spiking into the matrix.[19]
-
Similarly, prepare a working solution for the internal standard (e.g., at 500 ng/mL).[12]
4. Preparation of Calibration Standards (in Matrix):
-
A calibration curve should consist of a blank, a zero, and at least six non-zero concentration levels.[20]
-
For each concentration level, spike a small volume (e.g., 5-10 µL) of the appropriate working solution into a known volume of control plasma (e.g., 95 µL) to achieve the final desired concentrations. The spiking volume should be minimal (<5% of the matrix volume) to avoid altering the matrix composition.
-
Example concentration range for caffeine: 4 ng/mL (LLOQ) to 3000 ng/mL (ULOQ).[12]
5. Preparation of Quality Control (QC) Samples:
-
Using the separately prepared QC stock solution, prepare at least three levels of QC samples in the matrix:
-
Low QC: ~3x the LLOQ concentration.
-
Medium QC: Mid-range of the calibration curve.
-
High QC: ~75-80% of the ULOQ concentration.
-
6. Sample Extraction (Example: Protein Precipitation):
-
To 50 µL of each standard, QC, or study sample, add 150 µL of cold methanol containing the internal standard.[12]
-
Vortex vigorously for 2-5 minutes to precipitate proteins.[12]
-
Centrifuge at high speed (e.g., >15,000 x g) for 5-10 minutes.[12]
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
Diagrams
References
- 1. nalam.ca [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pharmoutsource.com [pharmoutsource.com]
- 5. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS/MS signal & LOQ - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. biomanufacturing.org [biomanufacturing.org]
- 19. file.sdiarticle3.com [file.sdiarticle3.com]
- 20. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing the Sensitivity of 7-Methyluric Acid Detection
Welcome to the technical support center for the sensitive detection of low-level 7-methyluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of 7-methyluric acid?
For the highest sensitivity in detecting low concentrations of 7-methyluric acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2][3] This technique offers superior selectivity and lower detection limits compared to other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Q2: What are the typical detection limits for 7-methyluric acid using different methods?
The limit of detection (LOD) and limit of quantification (LOQ) for 7-methyluric acid can vary significantly depending on the analytical method, instrumentation, and sample matrix. Below is a summary of reported detection limits.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| LC-MS/MS | ≤25 nM[1] | - | Urine |
| HPLC-UV | 0.1 ng per 10 µL injection[4] | - | Biological Fluids |
| Electrochemical Sensors | 20–40 nmol·L⁻¹[5] | - | Aqueous Solutions |
| Fluorescence Assay | 20 nmol L⁻¹[6] | 0.05 µmol L⁻¹[6] | Aqueous Solutions |
Q3: How can I minimize matrix effects when analyzing biological samples?
Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge when analyzing complex biological samples like urine or plasma.[1][7][8][9] To minimize these effects, consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[2]
-
Chromatographic Separation: Optimize your HPLC method to separate 7-methyluric acid from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.[7]
Q4: Are there alternative methods to LC-MS/MS for sensitive detection?
While LC-MS/MS is the gold standard for sensitivity, other methods can be employed, particularly when mass spectrometry is not available:
-
Electrochemical Sensors: These offer a cost-effective and sensitive alternative for detecting purine (B94841) metabolites.[5][10][11]
-
Fluorescence-Based Assays: Derivatization of 7-methyluric acid with a fluorescent tag or the use of fluorescent probes can significantly enhance detection sensitivity.[6][12][13]
Troubleshooting Guides
Issue 1: Low or No Signal in LC-MS/MS Analysis
If you are experiencing a weak or absent signal for 7-methyluric acid in your LC-MS/MS analysis, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no signal in LC-MS/MS.
Issue 2: Poor Peak Shape in HPLC Analysis
Poor peak shape, such as tailing or fronting, can compromise the accuracy of quantification. This guide will help you address common causes.
Caption: Troubleshooting guide for poor HPLC peak shape.
Experimental Protocols
Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis
This protocol outlines a solid-phase extraction (SPE) method for cleaning up urine samples prior to LC-MS/MS analysis to enhance sensitivity and reduce matrix effects.
Caption: Workflow for urine sample preparation using SPE.
Detailed Steps:
-
Thaw frozen urine samples and centrifuge to remove particulate matter.[1]
-
Dilute the supernatant with a suitable buffer, such as 25 mM ammonium formate (B1220265) (pH 2.75).[1]
-
Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with the dilution buffer.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove hydrophilic interferences.
-
Elute 7-methyluric acid from the cartridge using an appropriate organic solvent, such as methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for 7-Methyluric Acid Quantification
This protocol provides a general framework for a sensitive LC-MS/MS method for the quantification of 7-methyluric acid.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 7-methyluric acid and its internal standard should be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation: Comparison of Analytical Methods
| Feature | LC-MS/MS | HPLC-UV | Electrochemical Sensors | Fluorescence Assays |
| Sensitivity | Very High[1] | Moderate[4] | High[10][11] | High[6][12] |
| Selectivity | Very High | Moderate | Moderate to High | Moderate to High |
| Sample Throughput | High (with automation)[1] | Moderate | High | Moderate |
| Cost | High | Low | Low | Low to Moderate |
| Expertise Required | High | Moderate | Moderate | Moderate |
| Matrix Effect Susceptibility | High[1][7][8] | Low | Moderate | Moderate |
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Simultaneous detection of purine metabolites by membrane modified electrochemical sensors - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A facile fluorescence assay for rapid and sensitive detection of uric acid based on carbon dots and MnO2 nanosheets - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Internal Standards for 7-Methyl-3-methyluric Acid Analysis: 7-Methyl-3-methyluric acid-d3 vs. 13C-labeled Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of 7-Methyl-3-methyluric acid, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison between the commonly used deuterium-labeled 7-Methyl-3-methyluric acid-d3 and the theoretically superior 13C-labeled internal standards.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. While both deuterated and 13C-labeled standards serve this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.
The Isotope Effect: A Key Differentiator
The fundamental difference in performance between deuterium-labeled and 13C-labeled internal standards lies in the "isotope effect". The substantial mass difference between hydrogen (protium) and its isotope deuterium (B1214612) can alter the physicochemical properties of the molecule.[1][2] This can lead to differences in chromatographic retention times and fragmentation patterns between the analyte and the deuterated internal standard.[3] In contrast, the substitution of a 12C atom with a 13C atom results in a much smaller relative mass change, leading to a standard that is chemically and physically more analogous to the unlabeled analyte.[2][3]
Consequently, 13C-labeled internal standards are expected to co-elute perfectly with the native analyte, providing more effective compensation for matrix effects and variations in ionization efficiency, which is a significant advantage in complex biological matrices.[4][5][6] While deuterium-labeled standards are often more readily available and cost-effective, they can introduce a risk of chromatographic shifts, potentially leading to quantification errors, which in some cases have been reported to be as high as 40%.[7]
Performance Comparison: this compound vs. 13C-labeled Standards
Key Performance Parameters:
| Parameter | This compound | 13C-labeled 7-Methyl-3-methyluric acid | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift relative to the analyte. | Expected to have identical retention time as the analyte.[4][8] | The larger relative mass difference in deuterated compounds can alter chromatographic behavior.[2][7] |
| Matrix Effect Compensation | Generally good, but can be compromised if chromatographic separation occurs. | Superior, as it co-elutes with the analyte, experiencing the same matrix effects.[5][6] | Co-elution is crucial for accurate compensation of ion suppression or enhancement.[7] |
| Accuracy and Precision | High, but potentially lower than 13C-labeled standards due to the isotope effect. | Highest level of accuracy and precision is expected.[3][9] | Identical physicochemical properties lead to more reliable correction for analytical variability. |
| Label Stability | Generally stable, but H/D exchange is a possibility if the label is in an exchangeable position.[7] | Highly stable, with no risk of isotope exchange.[10] | Carbon-carbon bonds are not susceptible to exchange under typical bioanalytical conditions. |
| Cost and Availability | Often more readily available and less expensive to synthesize.[8] | Typically more expensive and less commonly available.[8][10] | Synthetic routes for 13C-labeling can be more complex.[10] |
Experimental Protocols
The following is a representative bioanalytical method for the quantification of 7-Methyl-3-methyluric acid in human plasma by LC-MS/MS. This protocol can be adapted for use with either a d3 or 13C-labeled internal standard, though minor adjustments to the chromatographic conditions may be necessary to ensure optimal resolution, particularly with the deuterated standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or 13C-labeled 7-Methyl-3-methyluric acid).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate 7-Methyl-3-methyluric acid from other endogenous components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 7-Methyl-3-methyluric acid and the respective internal standards would need to be optimized.
Visualizing the Workflow and Concepts
Caption: A typical bioanalytical workflow for the quantification of 7-Methyl-3-methyluric acid.
Caption: The isotope effect can cause chromatographic separation between a deuterated standard and the analyte.
Conclusion
For the bioanalysis of 7-Methyl-3-methyluric acid, both d3 and 13C-labeled internal standards are viable options. However, the scientific consensus and evidence from studies on other small molecules strongly suggest that a 13C-labeled internal standard is the superior choice for achieving the highest levels of accuracy and precision .[3] Its identical chromatographic behavior to the unlabeled analyte ensures more reliable compensation for matrix effects, a critical factor in complex biological matrices.[3][5] While this compound may be a more economical and accessible option, researchers must be vigilant for potential chromatographic shifts and validate their methods accordingly to mitigate the risk of inaccurate quantification. The choice of internal standard should be guided by the specific requirements for accuracy and precision of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Bioanalytical Method Validation: The Case of 7-Methyl-3-methyluric acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the precise and reliable quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the analysis of methylxanthine metabolites, focusing on the strategic use of a stable isotope-labeled internal standard, 7-Methyl-3-methyluric acid-d3. This document will delve into a detailed, validated LC-MS/MS method for the simultaneous quantification of theophylline (B1681296) and its metabolites, presenting its performance data as a benchmark. We will then explore the advantages of employing a deuterated internal standard like this compound, in line with the principles of robust bioanalytical method validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial to ensure accuracy and precision. An ideal IS mimics the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer.
The primary advantage of a SIL-IS is its ability to co-elute with the analyte, experiencing the same degree of ionization suppression or enhancement from the sample matrix. This co-elution provides the most accurate correction for matrix effects, a common challenge in bioanalysis.
A Validated LC-MS/MS Method for Theophylline and its Metabolites: A Benchmark for Comparison
To provide a tangible benchmark, we present the validation data from a published study by Rama-Rao et al. on the simultaneous quantification of theophylline and four of its metabolites in rat plasma. While this method utilized a structural analog as an internal standard, its comprehensive validation serves as an excellent framework for understanding the performance parameters required for a robust bioanalytical assay.
Experimental Protocol
The following is a summary of the experimental protocol from the aforementioned study.
1. Sample Preparation:
-
To 200 µL of rat plasma, 10 µL of the internal standard working solution was added and vortexed.
-
Protein precipitation was achieved by adding 1 mL of acetonitrile (B52724), followed by vortexing and centrifugation.
-
The supernatant was evaporated to dryness and the residue was reconstituted in 200 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: Gemini C18 column (50 mm × 4.60 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion multiple reaction monitoring (MRM) mode.
Performance Data
The performance of the method was rigorously evaluated according to bioanalytical method validation guidelines. The key findings are summarized in the tables below.
Table 1: Linearity of the Method
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Theophylline | 0.05 - 30 | > 0.99 |
| 1,3-Dimethyluric acid | 0.05 - 30 | > 0.99 |
| 1-Methyluric acid | 0.05 - 30 | > 0.99 |
| 3-Methylxanthine | 0.1 - 30 | > 0.99 |
| 1-Methylxanthine | 0.05 - 30 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) |
| Theophylline | 0.15 (LQC) | < 10 | < 11 | -5.3 to 6.7 |
| 15 (MQC) | < 8 | < 9 | -4.1 to 5.2 | |
| 24 (HQC) | < 7 | < 8 | -3.5 to 4.8 | |
| 1,3-Dimethyluric acid | 0.15 (LQC) | < 12 | < 13 | -8.8 to 9.7 |
| 15 (MQC) | < 9 | < 10 | -6.2 to 7.1 | |
| 24 (HQC) | < 8 | < 9 | -5.1 to 6.3 | |
| 1-Methyluric acid | 0.15 (LQC) | < 11 | < 12 | -7.5 to 8.4 |
| 15 (MQC) | < 8 | < 9 | -5.8 to 6.9 | |
| 24 (HQC) | < 7 | < 8 | -4.7 to 5.9 | |
| 3-Methylxanthine | 0.3 (LQC) | < 13 | < 14 | -9.2 to 10.1 |
| 15 (MQC) | < 10 | < 11 | -7.1 to 8.3 | |
| 24 (HQC) | < 9 | < 10 | -6.0 to 7.2 | |
| 1-Methylxanthine | 0.15 (LQC) | < 12 | < 13 | -8.1 to 9.0 |
| 15 (MQC) | < 9 | < 10 | -6.5 to 7.6 | |
| 24 (HQC) | < 8 | < 9 | -5.4 to 6.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, % RSD: Percent Relative Standard Deviation, % RE: Percent Relative Error
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Theophylline | 85.2 | 95.1 |
| 1,3-Dimethyluric acid | 82.1 | 93.8 |
| 1-Methyluric acid | 84.5 | 96.2 |
| 3-Methylxanthine | 80.7 | 92.5 |
| 1-Methylxanthine | 83.3 | 94.7 |
The Advantage of this compound: A Comparative Discussion
The validated method presented above demonstrates excellent performance. However, the use of a structural analog as an internal standard can sometimes have limitations. Structural analogs may not perfectly co-elute with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate correction for matrix effects.
This is where a stable isotope-labeled internal standard like this compound offers a significant advantage. As a deuterated analog of a key theophylline metabolite, it would be expected to have nearly identical chromatographic behavior and ionization response to the endogenous analyte. This would lead to more reliable and robust data, particularly when analyzing complex biological matrices from diverse patient populations.
The use of this compound would be particularly beneficial in pharmacokinetic studies where a high degree of accuracy is essential for the correct interpretation of drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the bioanalytical workflow and the logical relationship in selecting an optimal internal standard.
A Comparative Guide to the Cross-Validation of Analytical Methods for Caffeine Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of caffeine (B1668208) and its primary metabolites—paraxanthine, theobromine, and theophylline—in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish researchers with the necessary data to inform their choice of methodology and to outline a framework for inter-laboratory cross-validation.
Executive Summary
The analysis of caffeine and its metabolites is crucial in various fields, including clinical pharmacology, pharmacokinetics, and toxicological studies. The reliability and reproducibility of analytical data are paramount, necessitating rigorous method validation and, ideally, cross-validation between laboratories. This guide synthesizes performance data from various validated methods, offering a comparative overview. LC-MS/MS methods generally provide superior sensitivity and selectivity compared to HPLC-UV, making them suitable for applications requiring low detection limits.[1][2] HPLC-UV, however, remains a robust and cost-effective alternative for routine analyses where high sensitivity is not a prerequisite.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of caffeine and its metabolites, based on data from several validation studies.
Table 1: Performance Characteristics of HPLC-UV Methods
| Parameter | Caffeine | Paraxanthine | Theobromine | Theophylline | Reference |
| Linearity Range (µg/mL) | 0.1 - 40 | 0.1 - 40 | 0.1 - 40 | 0.1 - 40 | [3][4] |
| Intra-day Accuracy (%) | 96.5 - 105.2 | 96.5 - 105.2 | 96.5 - 105.2 | 96.5 - 105.2 | [3][4] |
| Inter-day Accuracy (%) | 97.1 - 106.2 | 97.1 - 106.2 | 97.1 - 106.2 | 97.1 - 106.2 | [3][4] |
| Intra-day Precision (CV%) | < 10 | < 10 | < 10 | < 10 | [3][4] |
| Inter-day Precision (CV%) | < 10 | < 10 | < 10 | < 10 | [3][4] |
| Mean Recovery (%) | 102 | 96 | 92 | 95 | [3] |
| LOD (µg/mL) | ~0.02 | - | - | - | |
| LOQ (µg/mL) | 0.1 | 0.1 | 0.1 | 0.1 | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Caffeine | Paraxanthine | Theobromine | Theophylline | Reference |
| Linearity Range (ng/mL) | 4.1 - 3000 | 4.1 - 3000 | 4.1 - 3000 | 4.1 - 3000 | [5] |
| Intra-day Accuracy (%) | 97.7 - 109 | 97.7 - 109 | 97.7 - 109 | 97.7 - 109 | [5] |
| Inter-day Accuracy (%) | 98.1 - 108 | 98.1 - 108 | 98.1 - 108 | 98.1 - 108 | [5] |
| Intra-day Precision (CV%) | 0.55 - 6.24 | 0.55 - 6.24 | 0.55 - 6.24 | 0.55 - 6.24 | [5] |
| Inter-day Precision (CV%) | 1.96 - 9.12 | 1.96 - 9.12 | 1.96 - 9.12 | 1.96 - 9.12 | [5] |
| Mean Recovery (%) | 73 - 79 | - | 73 - 79 | - | [6] |
| LOD (ng/mL) | ~0.1 | ~0.1 | ~0.1 | ~0.1 | [6] |
| LOQ (ng/mL) | 4.1 | 4.1 | 4.1 | 4.1 | [5] |
Experimental Protocols
Below are detailed methodologies for representative HPLC-UV and LC-MS/MS assays for the simultaneous determination of caffeine and its metabolites in human plasma.
HPLC-UV Method
This method is suitable for routine therapeutic drug monitoring and pharmacokinetic studies.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 150 µL of plasma, add an internal standard.
-
Perform solid-phase extraction using a C18 cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with methanol (B129727).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 274 nm.
-
Injection Volume: 20 µL.
-
LC-MS/MS Method
This highly sensitive and selective method is ideal for studies requiring low quantification limits.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of methanol containing an internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Visualizing the Cross-Validation Process
To ensure consistency and reliability of results across different laboratories, a structured cross-validation process is essential. The following diagrams illustrate a typical workflow and the key parameters for comparison.
Caption: A typical workflow for the cross-validation of an analytical method between two laboratories.
Caption: Key analytical parameters to be compared during a cross-validation study.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Evaluating 7-Methyl-3-methyluric acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of therapeutic drugs and their metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of bioanalytical data. This guide provides a comprehensive comparison of 7-Methyl-3-methyluric acid-d3, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. This compound is a deuterated analog of 7-methyl-3-methyluric acid, a metabolite of drugs such as theophylline (B1681296) and caffeine. Its use is intended to improve the accuracy and precision of methods for quantifying these and other related methylxanthines.
Performance Comparison: Accuracy and Precision
The suitability of an internal standard is primarily assessed by its ability to ensure the accuracy and precision of the analytical method. Accuracy is typically expressed as the relative error (%RE), which indicates the closeness of a measured value to the true value. Precision is measured by the relative standard deviation (%RSD), reflecting the degree of scatter in a series of measurements.
The following table summarizes typical accuracy and precision data from a validated LC-MS/MS method for theophylline and its key metabolites. These values represent the performance characteristics that a high-quality internal standard like this compound is expected to help achieve.
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Theophylline | 0.15 | 5.8 | -3.3 | 7.2 | -2.5 |
| 1.5 | 4.2 | -1.5 | 5.1 | -0.8 | |
| 15 | 3.5 | 0.5 | 4.3 | 1.2 | |
| 1,3-Dimethyluric Acid | 0.15 | 6.2 | -2.8 | 8.1 | -1.9 |
| 1.5 | 4.8 | -0.9 | 5.9 | 0.2 | |
| 15 | 3.9 | 1.2 | 4.8 | 2.1 | |
| 1-Methyluric Acid | 0.15 | 7.1 | -4.2 | 9.3 | -3.5 |
| 1.5 | 5.5 | -2.1 | 6.7 | -1.3 | |
| 15 | 4.1 | 1.8 | 5.2 | 2.5 | |
| 3-Methylxanthine | 0.3 | 8.5 | -5.1 | 10.2 | -4.3 |
| 3 | 6.3 | -3.2 | 7.8 | -2.1 | |
| 30 | 4.9 | 2.5 | 6.1 | 3.2 |
Data adapted from a validated LC-MS/MS method for theophylline and its metabolites, representing the expected performance when using a suitable stable isotope-labeled internal standard.
For a bioanalytical method to be considered reliable, the intra- and inter-day precision should not exceed 15% RSD, and the accuracy should be within ±15% RE, according to regulatory guidelines. The data presented above fall well within these acceptance criteria, demonstrating the high level of accuracy and precision achievable with the use of an appropriate stable isotope-labeled internal standard.
Alternative Internal Standards
While deuterated internal standards like this compound are preferred, other compounds have been used in the analysis of methylxanthines. These alternatives often include structurally similar compounds that are not expected to be present in the biological samples being analyzed.
Common Alternatives:
-
Other Deuterated Methylxanthines: For the analysis of a specific methylxanthine, a deuterated version of another methylxanthine can sometimes be used (e.g., using theophylline-d6 (B138616) for the analysis of caffeine). However, the ideal internal standard is the deuterated analog of the specific analyte.
-
Structural Analogs: Compounds with similar chemical structures and properties, such as other xanthine (B1682287) derivatives (e.g., 8-chlorotheophylline), can be employed. The main drawback is that their behavior during sample processing and ionization may not perfectly mimic that of the analyte, potentially leading to reduced accuracy and precision.
-
Non-related Compounds: In some cases, a compound with a completely different structure that elutes close to the analyte of interest and has similar ionization properties might be used. This is generally the least desirable option due to the high probability of differential matrix effects.
The primary advantage of using a stable isotope-labeled internal standard like this compound over these alternatives is its ability to co-elute with the analyte and experience identical conditions throughout the analytical process, thereby providing the most accurate correction for any variations.
Experimental Protocols
To achieve the high-quality data presented, a validated bioanalytical method is essential. Below is a detailed experimental protocol typical for the analysis of theophylline and its metabolites in a biological matrix like rat plasma, for which this compound would be an ideal internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing this compound at an appropriate concentration) to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for methylxanthines.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Theophylline: m/z 181.1 → 124.0
-
This compound: (Precursor ion m/z would be 199.1) → (Specific product ion).
-
-
Visualizing the Workflow
To illustrate the logical flow of a typical bioanalytical workflow utilizing an internal standard, the following diagram is provided.
Caption: Bioanalytical workflow using an internal standard.
This diagram outlines the key steps from sample preparation through to final quantification, highlighting the point at which the internal standard is introduced to ensure it undergoes the same processing as the analyte.
The Gold Standard Debate: A Comparative Analysis of Deuterated versus ¹³C-Labeled Standards in Metabolomics
For researchers, scientists, and drug development professionals navigating the precise world of metabolomics, the choice of internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analysis. While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, a nuanced debate exists between the use of deuterated (²H) and carbon-13 (¹³C) labeled analogs. This guide provides an objective, data-driven comparison of these standards, supported by experimental findings, to empower informed decision-making in your research.
In the pursuit of accurate metabolite quantification, an ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection by mass spectrometry. Any deviation in physicochemical properties can introduce bias and compromise data quality. This comparative analysis delves into the performance of deuterated and ¹³C-labeled standards, highlighting their respective strengths and weaknesses.
Performance Metrics: A Head-to-Head Comparison
The selection of an appropriate internal standard hinges on several key performance indicators. Here, we compare deuterated and ¹³C-labeled standards across these critical parameters.
| Performance Metric | Deuterated (²H) Labeled Standards | ¹³C-Labeled Standards | Key Considerations |
| Co-elution with Analyte | May exhibit slight chromatographic shifts, eluting earlier than the unlabeled analyte in reversed-phase chromatography.[1][2][3] | Typically co-elute perfectly with the unlabeled analyte.[1][2][3] | Co-elution is crucial for accurate compensation of matrix effects. |
| Isotopic Stability | Risk of H-D exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix, compromising quantification.[4] | The carbon-13 label is highly stable and not prone to exchange. | Label stability is fundamental for maintaining the integrity of the standard. |
| Matrix Effect Compensation | Chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the standard, resulting in inaccurate quantification.[1][3] | Co-elution ensures that the standard and analyte experience the same matrix effects, leading to more effective compensation.[3] | Accurate matrix effect correction is vital for robust and reliable results. |
| Cost and Availability | Generally less expensive and more widely available due to simpler synthesis. | Typically more expensive and may have limited commercial availability for some metabolites. | Budgetary and logistical constraints can influence the choice of standard. |
| Mass Shift | Provides a significant mass difference from the unlabeled analyte. | Offers a distinct mass shift, though generally smaller than with high deuterium incorporation. | A sufficient mass difference is necessary to prevent isotopic cross-talk. |
Experimental Data: Case Studies in Metabolite Quantification
Real-world applications provide the most compelling evidence for the performance of different internal standards. Here, we present data from studies that have directly compared deuterated and ¹³C-labeled standards for the quantification of specific metabolites.
Case Study 1: Testosterone (B1683101) Quantification
A study by Owen et al. investigated the impact of different internal standards on the quantification of testosterone in serum by LC-MS/MS. The results were compared against a reference method that used a testosterone standard with two deuterium atoms (D2).[5][6][7]
| Internal Standard | Passing-Bablok Regression Equation vs. D2 Standard | Interpretation |
| Testosterone-d5 | Testosterone (D5) = 0.86 × Testosterone (D2) + 0.04[6] | The deuterated standard with five deuterium atoms (D5) showed a significant negative bias compared to the D2 standard. |
| Testosterone-¹³C₃ | Testosterone (¹³C₃) = 0.90 × Testosterone (D2) + 0.02[6] | The ¹³C-labeled standard provided results that were closer to the reference method, indicating a higher degree of accuracy. |
These findings highlight that the choice and extent of deuterium labeling can significantly affect the accuracy of quantification, while the ¹³C-labeled standard demonstrated superior performance.[5][6][7]
Case Study 2: Amphetamine and Methamphetamine Quantification
Research by Berg et al. evaluated the use of various deuterated and ¹³C-labeled internal standards for the analysis of amphetamine and methamphetamine. The study revealed significant differences in their chromatographic behavior.[2][3]
| Internal Standard Type | Chromatographic Behavior | Impact on Quantification |
| Deuterated (²H₃, ²H₅, ²H₆, ²H₈, ²H₁₁) | Showed chromatographic separation from the unlabeled analyte, with the shift increasing with the number of deuterium atoms.[2] | The lack of co-elution can lead to inadequate compensation for matrix effects, potentially compromising the accuracy of the results.[1][3] |
| ¹³C₆-labeled | Co-eluted perfectly with the unlabeled analyte under different chromatographic conditions.[2][3] | The identical chromatographic behavior ensures that the internal standard accurately reflects the analytical variations experienced by the analyte, leading to more reliable quantification.[1][3] |
This study provides strong evidence that ¹³C-labeled internal standards are superior for these analyses due to their ability to co-elute with the target analytes.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the experimental workflows for the case studies presented.
General Workflow for Metabolite Quantification using Stable Isotope-Labeled Internal Standards
The following diagram illustrates a typical workflow for quantitative metabolomics studies employing stable isotope-labeled internal standards.
Caption: A generalized workflow for metabolite quantification using stable isotope-labeled internal standards.
Protocol for Testosterone Quantification
-
Sample Preparation: 100 µL of serum, calibrators, or quality controls were aliquoted in triplicate. To each aliquot, 10 µL of the respective internal standard (Testosterone-d2, -d5, or -¹³C₃ in methanol) was added. The samples were then extracted with 0.5 mL of ether.[6]
-
Evaporation and Reconstitution: The ether layer was transferred to a 96-deep well block and evaporated to dryness. The dried extracts were reconstituted in 100 µL of 50% mobile phase.[6]
-
LC-MS/MS Analysis: The reconstituted samples were analyzed using a Waters Acquity UPLC system coupled with a Quattro Premier tandem mass spectrometer.[5][6]
Protocol for Amphetamine Quantification
-
Sample Preparation: The study involved liquid-liquid extraction of amphetamine and its stable isotope-labeled internal standards from biological samples.[2]
-
LC-MS/MS Analysis: The analysis was performed using reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The chromatographic behavior of amphetamine and its various deuterated and ¹³C₆-labeled internal standards was investigated under both acidic and basic mobile phase conditions.[2][3]
Logical Relationship of Internal Standard Choice and Data Quality
The choice between a deuterated and a ¹³C-labeled internal standard has a direct and logical impact on the quality of the resulting quantitative data. The following diagram illustrates this relationship.
Caption: The logical flow from internal standard choice to the quality of quantitative data.
Conclusion and Recommendations
The evidence strongly suggests that while deuterated internal standards are a viable and often more accessible option, ¹³C-labeled standards generally offer superior performance for quantitative metabolomics. The key advantages of ¹³C-labeled standards are their identical chromatographic behavior to the analyte and their high isotopic stability. These characteristics lead to more effective correction of matrix effects and, consequently, more accurate and reliable quantification.
For routine analyses where high throughput and cost-effectiveness are primary considerations, a well-validated method using a deuterated standard can provide acceptable results. However, for assays demanding the highest level of accuracy and precision, particularly in complex biological matrices or for regulatory submissions, the investment in a ¹³C-labeled internal standard is highly recommended. Researchers should carefully consider the potential for chromatographic shifts and isotopic exchange when using deuterated standards and, where possible, opt for ¹³C-labeled analogs to ensure the highest quality data in their metabolomics research.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
Performance of 7-Methyl-3-methyluric acid-d3 in different sample matrices (plasma vs. urine)
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. 7-Methyl-3-methyluric acid-d3 serves as a crucial internal standard for the analysis of its non-deuterated analogue, a metabolite of methylxanthines like caffeine. The choice of biological matrix for analysis—typically plasma or urine—can significantly impact method performance due to differing compositions and potential for matrix effects. This guide provides an objective comparison of the analytical performance of methods for methyluric acids, using this compound as a stable isotope-labeled internal standard, in these two key biological matrices. The information presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for related compounds, providing a framework for what to expect when analyzing 7-Methyl-3-methyluric acid.
Experimental Methodologies
The successful quantification of 7-Methyl-3-methyluric acid relies on robust and validated bioanalytical methods. While specific protocols for the deuterated standard are not extensively published, the methodologies for analogous methyluric acids in plasma and urine provide a strong foundation.
Plasma Sample Preparation
Analysis of methylxanthines and their metabolites in plasma typically necessitates a protein precipitation step to remove larger molecules that can interfere with the analysis. This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analytes.[1][2]
A general workflow for plasma sample preparation is as follows:
-
Protein Precipitation: An organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins.[3]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analyte and internal standard is collected.
-
Solid-Phase Extraction (Optional but Recommended): The supernatant is loaded onto an SPE cartridge (e.g., C18) to further purify and concentrate the analytes.[1][2][4]
-
Elution: The analytes are eluted from the SPE cartridge with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
References
A Comparative Guide to the Specificity of 7-Methyl-3-methyluric acid-d3 in Complex Samples
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methyluric acids and related metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of 7-Methyl-3-methyluric acid-d3 as an internal standard, particularly in complex biological matrices, and discusses its performance relative to other alternatives, supported by established principles of bioanalytical method validation.
Introduction to this compound
This compound is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of theophylline, which itself is a major metabolite of caffeine (B1668208). In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard. They are chemically identical to the analyte of interest but have a different mass, allowing for correction of variability during sample preparation and analysis.
Comparison of Internal Standard Performance
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for matrix effects. While this compound is a suitable choice, it is essential to consider potential limitations associated with deuterated standards compared to other labeling options, such as Carbon-13 (¹³C) labeling.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-labeled Methyluric acid (Alternative IS) | Non-Isotopically Labeled Analog (Alternative IS) |
| Co-elution with Analyte | Generally co-elutes, but can exhibit slight retention time shifts (deuterium isotope effect), potentially leading to differential matrix effects. | Virtually identical retention time to the analyte, providing superior compensation for matrix effects. | Retention time will differ, leading to poor compensation for matrix effects. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. For example, studies on other deuterated standards like caffeine-d9 (B20866) and paraxanthine-d3 (B602761) have shown absolute matrix effects ranging from 85.2% to 112%.[1] | Excellent, as it experiences the same ionization suppression or enhancement as the analyte. | Poor and unreliable. |
| Risk of Isotopic Exchange | Low, but possible under certain pH and temperature conditions, which can lead to biased results. | Negligible risk of isotopic exchange. | Not applicable. |
| Cross-talk/Interference | Minimal, provided the mass resolution of the instrument is sufficient to distinguish between the analyte and the IS. | Minimal, with a clear mass difference from the analyte. | High potential for interference from endogenous compounds. |
| Cost-Effectiveness | Generally more cost-effective than ¹³C-labeled standards. | Typically more expensive to synthesize. | Varies, but often less expensive than SIL-ISs. |
Experimental Protocols
To ensure the specificity and reliability of this compound as an internal standard in your specific application, it is crucial to perform a thorough method validation. The following are key experimental protocols based on regulatory guidelines.
1. Specificity and Selectivity
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard from other components in the biological matrix.
-
Protocol:
-
Obtain at least six independent sources of the blank biological matrix (e.g., plasma, urine).
-
Analyze each blank matrix to check for interferences at the retention times of the analyte and this compound.
-
Spike the lowest concentration of the standard curve (Lower Limit of Quantification, LLOQ) into the blank matrices and analyze.
-
The response of interfering peaks should be less than 20% of the analyte response at the LLOQ and less than 5% for the internal standard.
-
2. Matrix Effect Evaluation
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and this compound in a neat solution.
-
Set B: Post-extraction spike of the analyte and internal standard into extracted blank matrix from at least six different sources.
-
Set C: Pre-extraction spike of the analyte and internal standard into the blank matrix, followed by the extraction procedure.
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak response of analyte in Set B) / (Peak response of analyte in Set A).
-
The coefficient of variation (CV) of the internal standard-normalized MF should be ≤15%.
-
3. Recovery Assessment
-
Objective: To determine the extraction efficiency of the analytical method.
-
Protocol:
-
Compare the peak areas of the analyte from Set C (pre-extraction spike) with those from Set B (post-extraction spike).
-
Recovery (%) = (Mean peak area of Set C) / (Mean peak area of Set B) x 100.
-
Recovery should be consistent across different concentrations.
-
4. Isotopic Exchange Evaluation
-
Objective: To confirm the stability of the deuterium (B1214612) label on this compound throughout the analytical process.
-
Protocol:
-
Prepare samples of this compound in the biological matrix.
-
Incubate these samples under the same conditions as the study samples (e.g., temperature, pH, and duration of sample preparation).
-
Analyze the samples by LC-MS/MS and monitor for any decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte.
-
Visualizations
Caffeine Metabolism Pathway
References
The Gold Standard: Justification for Using a Deuterated Standard over a Structural Analog in Quantitative Analysis
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reproducibility of quantitative data are paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the integrity of analytical results. While both deuterated and structural analog internal standards are employed to correct for variability during sample analysis, a comprehensive evaluation of their performance reveals a clear advantage for deuterated standards. This guide provides an objective comparison, supported by experimental data and detailed protocols, to elucidate the justification for selecting a deuterated standard as the gold standard in quantitative analysis.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][2] This similarity ensures that the deuterated standard closely mimics the analyte's behavior throughout the entire analytical process, from extraction to detection in a mass spectrometer.[3][4] In contrast, a structural analog, while chemically similar, possesses inherent structural differences that can lead to divergent behavior, compromising the accuracy of quantification.[1]
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of precision and accuracy. A notable example is the analysis of the immunosuppressant sirolimus, where the use of a deuterated standard resulted in a significant improvement in precision, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7%.[3] Similarly, in the analysis of the anticancer agent kahalalide F, switching from a structural analog to a deuterated internal standard improved the mean bias from 96.8% to 100.3%, indicating a substantial increase in accuracy.[3][5]
The following table summarizes the key performance differences based on established analytical validation parameters:
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | Closer to 100% (e.g., 100.3% for kahalalide F)[3] | Can exhibit significant bias (e.g., 96.8% for kahalalide F)[3] | Near-identical chemical properties ensure the deuterated IS accurately reflects the analyte's behavior, leading to more accurate quantification. |
| Precision (%CV) | Lower %CV (e.g., 2.7%-5.7% for sirolimus)[3] | Higher %CV (e.g., 7.6%-9.7% for sirolimus)[3] | Co-elution and similar response to matrix effects reduce variability in the analyte-to-IS ratio, resulting in higher precision. |
| Matrix Effect Compensation | Excellent | Variable and often incomplete[1] | The deuterated IS experiences the same ion suppression or enhancement as the analyte, providing effective normalization. Structural differences in an analog can lead to differential matrix effects. |
| Extraction Recovery | Nearly identical to the analyte | Can differ significantly from the analyte[1] | Similar physicochemical properties ensure consistent and comparable recovery during sample preparation. |
| Chromatographic Retention | Co-elutes with the analyte[6] | Retention time may differ from the analyte[1] | Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak. |
Experimental Protocols for Method Validation
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing an internal standard. The following are detailed protocols for critical validation experiments as guided by the International Council for Harmonisation (ICH) M10 guideline.[1][7][8]
Assessment of Matrix Effects
Objective: To evaluate the potential for the biological matrix to interfere with the ionization of the analyte and internal standard, and to demonstrate the ability of the deuterated standard to compensate for these effects.
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into the reconstitution solution at low and high concentrations.[9]
-
Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted, and the analyte and deuterated IS are spiked into the final extract.[9]
-
Set C (Pre-Extraction Spike): The analyte and deuterated IS are spiked into the blank matrix from the same six sources before the extraction process.[9]
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[6]
Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction procedure for both the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set 1 (Extracted Samples): Spike the analyte and deuterated IS into the biological matrix at three concentration levels (low, medium, and high) and proceed with the entire extraction procedure.
-
Set 2 (Unextracted Standards): Spike the analyte and deuterated IS at the same three concentration levels into the post-extraction solvent (representing 100% recovery).[10]
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Recovery:
-
% Recovery = (Mean peak area of analyte in Set 1 / Mean peak area of analyte in Set 2) x 100
-
Calculate the recovery for the internal standard in the same manner.
-
-
Acceptance Criteria: While 100% recovery is not required, the recovery of the analyte and the internal standard should be consistent and reproducible.[10] The key is that the deuterated IS tracks the analyte's recovery.
Assessment of Internal Standard Stability
Objective: To ensure the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage conditions.
Protocol:
-
Stock Solution Stability:
-
Prepare a stock solution of the deuterated IS.
-
Analyze the solution immediately and after storage at room temperature and refrigerated/frozen conditions for specified durations.
-
-
Matrix Stability (Bench-Top, Freeze-Thaw):
-
Spike the deuterated IS into the biological matrix.
-
Bench-Top: Let the samples sit at room temperature for a period that mimics the sample handling time.
-
Freeze-Thaw: Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).
-
-
Analyze the samples and compare the response of the stored samples to freshly prepared samples.
-
Acceptance Criteria: The response of the deuterated IS in the stability samples should be within a predefined percentage (e.g., ±15%) of the response in the freshly prepared samples.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical relationship illustrating why deuterated standards provide more accurate quantification.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative bioanalysis. While structural analogs can be used, the evidence overwhelmingly supports the use of deuterated internal standards as the superior choice. Their ability to closely mimic the analyte of interest leads to more effective compensation for analytical variability, resulting in demonstrably better accuracy and precision. For researchers, scientists, and drug development professionals committed to generating the most reliable and defensible data, the justification for using a deuterated standard over a structural analog is clear and compelling.
References
- 1. database.ich.org [database.ich.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 7-Methyl-3-methyluric acid-d3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 7-Methyl-3-methyluric acid-d3, ensuring compliance with safety regulations and minimizing environmental impact.
Essential Safety and Handling Information
This compound is a labeled metabolite of caffeine (B1668208) and is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] However, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols. Before handling, users must review the complete Safety Data Sheet (SDS) for the compound.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
-
Respirator (if handling large quantities or if dust is generated)
Handling Procedures:
-
Limit all unnecessary personal contact.[1]
-
Use in a well-ventilated area.[1]
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[2][3]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Keep containers securely sealed when not in use.[1]
-
Avoid physical damage to containers.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7D3H5N4O3 | LGC Standards |
| Molecular Weight | 199.18 | LGC Standards |
| Storage Temperature | -20°C | LGC Standards |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1]
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
Segregate it from other chemical waste streams to avoid cross-contamination.
Step 2: Containerization
-
Place the waste material in a clean, dry, sealable, and properly labeled container.[1]
-
The label should clearly state "this compound Waste" and include any relevant hazard information.
Step 3: Spill Management In the event of a spill:
-
Minor Spills:
-
Major Spills:
Step 4: Final Disposal Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to determine the appropriate disposal method.[1] Common disposal options include:
-
Incineration: Admixture with a suitable combustible material followed by incineration in a licensed apparatus is a preferred method.[1]
-
Landfill: Burial in a licensed landfill may be an option if incineration is not available.[1]
Important Considerations:
-
DO NOT allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for treatment and proper disposal.[1]
-
Decontaminate empty containers before disposal.[1] Observe all label safeguards until containers are cleaned and destroyed.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Methyl-3-methyluric acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 7-Methyl-3-methyluric acid-d3. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.
Personal Protective Equipment (PPE)
Given that specific toxicological data for this compound is limited, a cautious approach analogous to handling similar purine (B94841) analogs is recommended.[1] The minimum required PPE should be worn at all times in the laboratory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Procedures |
| Body | Standard cotton or flame-resistant lab coat.[1] | Chemically resistant apron or coveralls.[1] |
| Hand | Single pair of nitrile gloves.[2] | Double-layered nitrile gloves.[1] |
| Eye/Face | Safety goggles with side protection.[3] | Chemical splash goggles and a face shield.[1] |
| Respiratory | Not generally required for small quantities in a well-ventilated area.[2] | NIOSH-approved N95 or P1 particulate respirator if dust formation is likely.[2][3] |
Handling Procedures
All handling of solid this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
Operational Workflow for Handling
Caption: Workflow for handling this compound.
Key Experimental Protocols:
-
Weighing: To minimize dust, use a tared container and handle the solid carefully.[1]
-
Solution Preparation: When creating solutions, add the solid this compound to the solvent slowly to prevent splashing.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[4]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Keep containers tightly sealed when not in use.[2][5] For deuterated compounds, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is recommended to prevent hydrogen-deuterium exchange with atmospheric moisture.[6]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[5]
Table 2: Disposal Guidelines
| Waste Type | Disposal Method |
| Unused Material | May be recycled if uncontaminated.[5] If recycling is not an option, consult with your institution's waste management authority.[5] Disposal options include burial in a licensed landfill or incineration in a licensed facility with a suitable combustible material.[5] |
| Contaminated Labware (e.g., vials, pipette tips) | Decontaminate empty containers.[5] Dispose of as chemical waste according to institutional protocols. |
| Contaminated Solutions | Do not allow wash water from cleaning equipment to enter drains.[5] Collect all wash water for treatment and disposal.[5] |
Disposal Decision Pathway
Caption: Decision pathway for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
